2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid
Description
The exact mass of the compound 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163287. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-ethoxyanilino)-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-2-22-12-6-3-10(4-7-12)16-14-9-11(17(20)21)5-8-13(14)15(18)19/h3-9,16H,2H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRBTLBVIHPZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303890 | |
| Record name | 2-(4-Ethoxyanilino)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74859-51-1 | |
| Record name | 74859-51-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Ethoxyanilino)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-ETHOXYPHENYL)-4-NITROANTHRANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid. Based on structural analogy to known pharmacophores and preliminary data on related molecules, we postulate a primary dual-action mechanism encompassing both anti-inflammatory and antimicrobial activities. The central hypothesis posits that the anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs) containing a diphenylamine scaffold. Concurrently, its antimicrobial properties are likely attributable to the disruption of bacterial cell membrane integrity and inhibition of essential enzymes such as DNA gyrase. This document will detail the scientific basis for these hypotheses, propose a rigorous, multi-faceted experimental strategy for their validation, and provide detailed protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents.
Introduction and Compound Overview
2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid is an aromatic carboxylic acid derivative featuring a diphenylamine core structure, an ethoxy functional group, and a nitro group. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The diphenylamine scaffold is a well-established pharmacophore in numerous NSAIDs, suggesting a potential role in modulating inflammatory pathways. Furthermore, the presence of nitro and amino functionalities on a benzoic acid backbone is characteristic of compounds with demonstrated antimicrobial efficacy.
A structurally related compound, 4-Amino-2-ethoxy-5-nitrobenzoic acid, has been reported to possess moderate anti-inflammatory and antimicrobial properties. This observation serves as a foundational data point, guiding the mechanistic hypotheses presented in this guide.
| Property | Value | Source |
| Molecular Formula | C15H14N2O5 | PubChem |
| Molecular Weight | 302.28 g/mol | PubChem |
| IUPAC Name | 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | PubChem |
| CAS Number | 74859-51-1 | ChemicalBook |
Hypothesized Mechanism of Action: A Dual-Pronged Approach
We propose that 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid exerts its biological effects through two primary, yet potentially interconnected, mechanisms: anti-inflammatory action via enzyme inhibition and antimicrobial action through membrane and enzymatic disruption.
Anti-Inflammatory Mechanism: Targeting the Arachidonic Acid Cascade
The most compelling hypothesis for the anti-inflammatory activity of this compound is the inhibition of cyclooxygenase (COX) enzymes. This is predicated on the presence of the diphenylamine core, a key structural feature of several potent NSAIDs like diclofenac.
The COX enzymes (COX-1 and COX-2) are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] We hypothesize that 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid acts as a competitive inhibitor of these enzymes. The carboxylic acid moiety is expected to anchor the molecule within the active site, while the diphenylamine structure provides the necessary bulk and hydrophobic interactions to block substrate access.
-
Lipoxygenase (LOX) Inhibition: Aromatic carboxylic acids and their derivatives have been shown to inhibit lipoxygenases, another class of enzymes involved in the metabolism of arachidonic acid to produce pro-inflammatory leukotrienes.[2][3][4][5]
-
NF-κB Pathway Inhibition: Nitroaromatic compounds have been documented to interfere with the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[6][7][8][9][10] Inhibition of this pathway would lead to a broad-spectrum anti-inflammatory response.
The following diagram illustrates the proposed points of intervention in the inflammatory cascade:
Caption: Hypothesized anti-inflammatory mechanisms of action.
Antimicrobial Mechanism: A Multi-Target Assault on Bacterial Viability
The antimicrobial activity is likely a result of a combination of factors, leveraging the physicochemical properties of the molecule to disrupt key bacterial processes.
The amphiphilic nature of the molecule, with its lipophilic aromatic rings and a polar carboxylic acid group, suggests it may interact with and disrupt the bacterial cell membrane.[11][12][13][14][15] This could lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This mechanism is often observed with benzoic acid derivatives.[16]
-
Inhibition of Cell Wall Synthesis: Benzoic acid derivatives can interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[17][18] Inhibition of this process would render the bacteria susceptible to osmotic stress and lysis.
-
Inhibition of DNA Gyrase: Aromatic compounds have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[19][20][21][22][23] By targeting this enzyme, the compound could halt bacterial proliferation.
The proposed antimicrobial targets are depicted below:
Caption: High-level experimental validation workflow.
In Vitro Enzyme Assays
Objective: To directly assess the inhibitory activity of the compound against the primary hypothesized enzyme targets.
| Assay | Target | Principle | Expected Outcome |
| COX-1/COX-2 Inhibition Assay | Cyclooxygenase-1 and -2 | Measurement of prostaglandin E2 (PGE2) production from arachidonic acid using a colorimetric or fluorescent assay kit. | IC50 values for both COX-1 and COX-2, indicating potency and selectivity. |
| 5-Lipoxygenase (5-LOX) Inhibition Assay | 5-Lipoxygenase | Spectrophotometric measurement of the formation of leukotrienes from arachidonic acid. | IC50 value for 5-LOX. |
| DNA Gyrase Supercoiling Assay | Bacterial DNA Gyrase | Gel-based assay monitoring the conversion of relaxed plasmid DNA to its supercoiled form in the presence of the enzyme and ATP. | Inhibition of supercoiling activity, indicating an IC50 value. |
Detailed Protocol: COX-1/COX-2 Inhibition Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a stock solution of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid in DMSO.
-
Prepare a solution of arachidonic acid (substrate) and heme (cofactor) in assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of the test compound at various concentrations (in DMSO) to the wells of a 96-well plate. Include a known COX inhibitor (e.g., celecoxib) as a positive control and DMSO as a vehicle control.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the arachidonic acid/heme solution.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Neutralize with 10 µL of 1 M NaOH.
-
-
Detection:
-
Quantify the amount of PGE2 produced using a commercially available ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assays
Objective: To evaluate the compound's activity in a more physiologically relevant cellular context.
| Assay | Cell Line | Principle | Expected Outcome |
| LPS-induced Pro-inflammatory Cytokine Release | Murine macrophages (e.g., RAW 264.7) | Measurement of TNF-α and IL-6 release in response to lipopolysaccharide (LPS) stimulation using ELISA. | Dose-dependent reduction in cytokine levels, confirming anti-inflammatory activity. |
| NF-κB Reporter Assay | HEK293 cells transfected with an NF-κB luciferase reporter construct | Measurement of luciferase activity following stimulation with TNF-α. | Decreased luciferase signal, indicating inhibition of the NF-κB pathway. |
Microbiology Assays
Objective: To determine the antimicrobial spectrum and potency of the compound.
| Assay | Bacterial Strains | Principle | Expected Outcome |
| Minimum Inhibitory Concentration (MIC) Determination | Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria | Broth microdilution method to determine the lowest concentration of the compound that inhibits visible bacterial growth. | MIC values for a range of bacteria, defining the antimicrobial spectrum. |
| Bacterial Growth Curve Analysis | Representative sensitive bacterial strain | Monitoring of bacterial growth (optical density at 600 nm) over time in the presence of the compound at sub-MIC and MIC concentrations. | Alterations in the lag, log, and stationary phases of bacterial growth. |
Biophysical Assays for Mechanism Deconvolution
Objective: To elucidate the specific molecular interactions underlying the observed biological activities.
| Assay | Technique | Principle | Expected Outcome |
| Bacterial Membrane Permeability Assay | Fluorescence spectroscopy using propidium iodide (PI) and SYTO 9 | PI enters and stains the DNA of membrane-compromised cells red, while SYTO 9 stains all cells green. An increase in the red/green fluorescence ratio indicates membrane damage. | Dose-dependent increase in the red/green fluorescence ratio, confirming membrane disruption. |
| Bacterial Cell Wall Integrity Assay | Spheroplast formation and osmotic fragility assay | Treatment of bacteria with the compound in an isotonic buffer containing lysozyme, followed by transfer to a hypotonic solution. Cell lysis indicates a compromised cell wall. | Increased cell lysis compared to control, suggesting inhibition of cell wall synthesis. |
Conclusion and Future Directions
The structural features of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid strongly suggest a dual mechanism of action encompassing both anti-inflammatory and antimicrobial activities. The proposed primary mechanisms of COX inhibition and bacterial membrane disruption are well-supported by the existing literature on related compounds. The experimental framework detailed in this guide provides a clear and robust pathway for the definitive elucidation of its molecular mechanism.
Successful validation of these hypotheses will position 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid as a promising lead compound for the development of novel therapeutics with a unique dual-action profile. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy studies in relevant animal models of inflammation and infection.
References
-
Bacterial Membranes Are More Perturbed by the Asymmetric Versus Symmetric Loading of Amphiphilic Molecules. PMC. [Link]
-
A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives. PMC. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. [Link]
-
Structural Disruptions of the Outer Membranes of Gram-Negative Bacteria by Rationally Designed Amphiphilic Antimicrobial Peptides. ResearchGate. [Link]
-
Bacterial Membranes Are More Perturbed by the Asymmetric Versus Symmetric Loading of Amphiphilic Molecules (Journal Article) | DOE PAGES. OSTI.gov. [Link]
-
Bacterial Membranes Are More Perturbed by the Asymmetric Versus Symmetric Loading of Amphiphilic Molecules. MDPI. [Link]
-
Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria. MDPI. [Link]
-
Researchers discover new class of compounds that inhibit bacterial DNA gyrase. Phys.org. [Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Publications. [Link]
-
The ability of nonsteroid anti-inflammatory compounds to accelerate a disulfide interchange reaction of serum sulfhydryl groups and 5,5′-dithiobis(2-nitrobenzoic acid). Scilit. [Link]
-
Electrochemical evidence of nitrate release from the nitrooxy compound 4-((nitrooxy) methyl)-3-nitrobenzoic acid and its antinociceptive and anti-inflammatory activities in mice. PubMed. [Link]
-
A tale of switched functions: from cyclooxygenase inhibition to M-channel modulation in new diphenylamine derivatives. PubMed. [Link]
-
Electrochemical evidence of nitrate release from the nitrooxy compound 4-((nitrooxy) methyl)-3-nitrobenzoic acid and its antinociceptive and anti-inflammatory activities in mice. ResearchGate. [Link]
-
A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. [Link]
-
A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. PubMed. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]
-
AMINOBENZOIC ACID DERIVATIVES distinguishable from that of the normal beta cells of the islets of normal rabbits. Ovid. [Link]
-
Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. PMC. [Link]
-
Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Link]
-
Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. PMC. [Link]
-
Inhibition of NF-kappa B by S-nitrosylation. PubMed. [Link]
-
Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. ResearchGate. [Link]
-
Discovery of Novel Bacterial DNA Gyrase Inhibitors. ProQuest. [Link]
-
Inhibition of mammalian 5-lipoxygenase by aromatic disulfides. PubMed. [Link]
-
Antioxidant/Lipoxygenase Inhibitory Activities and Chemical Compositions of Selected Essential Oils. ACS Publications. [Link]
-
Inhibitors of Bacterial Cell Wall Synthesis. Lippincott Williams & Wilkins. [Link]
-
Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key. Basicmedical Key. [Link]
-
Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology. [Link]
-
Inhibition of Lipoxygenase and Peroxidase Reaction by Some Flavonols and Flavones: The Structure-Activity Relationship. ResearchGate. [Link]
-
Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PMC. [Link]
-
Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. Journal of Biotechnology. [Link]
-
Figure 3. NF-kB inhibition with Compound A enhances the cytotoxicity of... ResearchGate. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]
-
Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC. [Link]
-
Selective COX-2 inhibitors. Part 1: Synthesis and biological evaluation of phenylazobenzenesulfonamides | Request PDF. ResearchGate. [Link]
-
Small Molecule NF-κB Pathway Inhibitors in Clinic. MDPI. [Link]
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of mammalian 5-lipoxygenase by aromatic disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-kappa B by S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule NF-κB Pathway Inhibitors in Clinic | MDPI [mdpi.com]
- 11. Bacterial Membranes Are More Perturbed by the Asymmetric Versus Symmetric Loading of Amphiphilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bacterial Membranes Are More Perturbed by the Asymmetric Versus Symmetric Loading of Amphiphilic Molecules (Journal Article) | OSTI.GOV [osti.gov]
- 14. mdpi.com [mdpi.com]
- 15. Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria [mdpi.com]
- 16. ijcrt.org [ijcrt.org]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]
- 19. news-medical.net [news-medical.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
discovery and history of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid
This guide provides a comprehensive technical analysis of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid , a critical intermediate in the synthesis of acridine-based therapeutics.[1]
The Gateway to Acridine Therapeutics[1]
CAS Registry Number: 74859-51-1 Molecular Formula: C₁₅H₁₄N₂O₅ Molecular Weight: 302.28 g/mol IUPAC Name: 2-(4-ethoxyanilino)-4-nitrobenzoic acid[1]
Executive Summary
2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid is a specialized diphenylamine derivative serving as the obligate precursor for Ethacridine (Rivanol) , a potent antiseptic and abortifacient agent.[1] Its structural architecture—featuring a benzoic acid core substituted with a para-nitro group and a para-phenetidine moiety—is engineered specifically for Friedel-Crafts type cyclization to form the acridine tricyclic system.[1]
This compound represents a classic example of "scaffold assembly" in medicinal chemistry, where two functionalized benzene rings are linked to facilitate a subsequent ring-closure event, generating the DNA-intercalating acridine chromophore.[1]
Historical Genesis & Significance
The discovery of this compound is inextricably linked to the "Golden Age" of dye-based chemotherapy in the early 20th century.
-
The Acridine Pursuit: Following Paul Ehrlich’s work on dyes, researchers at Hoechst AG (Germany) sought acridine derivatives with enhanced bactericidal profiles.[1]
-
The Originators: The synthesis was pioneered by Wilhelm Roser and Heinrich Jensch in the 1920s. They hypothesized that introducing an ethoxy group (electron-donating) alongside amino groups would optimize the compound's solubility and interaction with bacterial nucleic acids.[1]
-
The Result: This benzoic acid derivative was synthesized as the key intermediate for Ethacridine Lactate (Rivanol) , which became a staple antiseptic for wound treatment and later a standard agent for second-trimester pregnancy termination due to its ability to stimulate uterine contractions.
Chemical Synthesis & Reaction Logic
The synthesis of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid and its conversion to Ethacridine follows a strict three-stage protocol: Condensation , Cyclization , and Functionalization .[1]
Stage 1: The Ullmann-Type Condensation
The formation of the diphenylamine backbone is achieved via a nucleophilic aromatic substitution (
-
Substrate: 2-Chloro-4-nitrobenzoic acid (CAS 99-60-5).[1][2]
-
Mechanism: The 4-nitro group on the benzoic acid ring acts as an electron-withdrawing group (EWG), activating the ortho-chlorine for displacement by the amine.[1]
-
Conditions: The reaction is typically conducted in water or an alcohol/water mixture with an acid scavenger (e.g., sodium carbonate) or copper catalyst (Ullmann conditions), though the activating nitro group often makes the copper catalyst optional.
Stage 2: The Acridone Cyclization
This is the defining step where the open diphenylamine structure closes to form the tricyclic acridine core.
-
Reagent: Phosphorus Oxychloride (POCl₃).[1]
-
Transformation: The carboxylic acid group is converted to an acyl chloride, which then performs an intramolecular electrophilic attack on the electron-rich phenetidine ring.
-
Intermediate: The reaction produces 9-chloro-6-nitro-2-ethoxyacridine (via a transient acridone species that is immediately chlorinated).[1]
Stage 3: Amination and Reduction
The 9-chloro and 6-nitro groups are transformed to generate the final diamino drug.[1]
-
Amination: The reactive 9-chloro group is displaced by ammonia (or a urea precursor) to form 6-nitro-9-amino-2-ethoxyacridine .[1]
-
Reduction: The 6-nitro group is selectively reduced (using Fe/HCl or catalytic hydrogenation) to a 6-amino group, yielding the final base: 6,9-diamino-2-ethoxyacridine .[1]
Experimental Protocols
Protocol A: Synthesis of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic Acid
Note: This protocol is adapted from optimized industrial patents (e.g., CN102786471).[1]
-
Reagent Setup: Charge a reactor with 2-chloro-4-nitrobenzoic acid (1.0 eq) and water (5-10 volumes).
-
Nucleophile Addition: Add p-phenetidine (1.1 eq) and Sodium Carbonate (1.1 eq) to neutralize HCl generated during the substitution.
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The solution will darken as the condensation proceeds.
-
Workup: Cool the reaction mixture to 20°C. Acidify with dilute HCl to pH 3–4 to precipitate the free acid.
-
Purification: Filter the yellow/orange precipitate. Wash with water to remove inorganic salts.[1] Recrystallize from ethanol if high purity (>98%) is required.[1]
-
Yield Target: 85–92%
-
Melting Point: 233–234°C[1]
-
Protocol B: Cyclization to Acridine Core
-
Activation: Mix the dried acid (from Protocol A) with POCl₃ (3–5 equivalents).
-
Cyclization: Heat to 110–120°C for 2 hours. The solid acid will dissolve as it converts to the acyl chloride and cyclizes.
-
Quenching: Pour the reaction mixture onto crushed ice (Caution: Exothermic hydrolysis of excess POCl₃).
-
Isolation: The product, 9-chloro-6-nitro-2-ethoxyacridine , precipitates as a solid.[1] Filter and dry immediately (hydrolysis sensitive).
Technical Data & Properties
| Property | Data |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 233–234°C |
| Solubility | Soluble in DMSO, DMF, hot ethanol; Insoluble in water |
| pKa (Acid) | ~3.4 (Carboxylic acid group) |
| Reactivity | Highly susceptible to cyclodehydration; stable under ambient conditions |
| Storage | Keep dry, protect from light (nitro groups can be photosensitive) |
Pathway Visualizations
Figure 1: Synthesis Logic Flow
This diagram illustrates the transformation from raw materials to the final Ethacridine therapeutic, highlighting the central role of the topic compound.
Caption: The critical position of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid as the bridge between simple aromatics and the complex acridine scaffold.[1]
Figure 2: Mechanism of Cyclization
The conversion of the topic compound into the acridine ring system is the most chemically intricate step.
Caption: The POCl3-mediated cascade transforming the diphenylamine precursor into the 9-chloroacridine core.[1]
References
-
PubChem. (n.d.).[1] 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (CID 294552).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Liaoyuan Silver Eagle Pharmaceutical Co Ltd. (2012).[1] Preparation method of ethacridine lactate intermediate.[1][2] (Patent No.[1] CN102786471B).[1] Google Patents. Retrieved from
-
Organic Syntheses. (1922).[1] p-Nitrobenzoic acid (Precursor Synthesis).[1] Organic Syntheses, Coll.[1] Vol. 1, p. 392.[1] Retrieved from [Link][1]
-
Wainwright, M. (2001).[1] Acridine-a neglected antibacterial chromophore.[1] Journal of Antimicrobial Chemotherapy, 47(1), 1-13.[1] (Contextual grounding on Acridine history).
Sources
- 1. Ethacridine lactate - Wikipedia [en.wikipedia.org]
- 2. apicule.com [apicule.com]
- 3. CN102786471A - Preparation method of ethacridine lactate intermediate - Google Patents [patents.google.com]
- 4. CN102786471B - Preparation method of ethacridine lactate intermediate - Google Patents [patents.google.com]
Technical Guide: 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic Acid Structural Analogs
The following technical guide details the structural chemistry, synthesis, and pharmacological potential of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (CAS 74859-51-1) and its derivatives.
Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Scientists, and Pharmacologists[1]
Executive Summary
2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid represents a specialized scaffold within the N-phenylanthranilic acid (fenamate) class.[1] While traditional fenamates (e.g., Mefenamic acid, Tolfenamic acid) are widely recognized as non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX enzymes, the introduction of a nitro group at the 4-position and an ethoxy group at the 4'-position creates a distinct electronic and steric profile.[1]
This guide explores this molecule not merely as a final drug candidate, but as a critical pharmacophoric probe and synthetic intermediate .[1] The 4-nitro group serves as a versatile handle for generating 4-amino derivatives (privileged structures in HDAC and kinase inhibition), while the N-phenyl linkage is implicated in amyloid aggregation inhibition and ion channel modulation (Slo2.1).[1]
Chemical Identity & Structural Basis[1][2][3][4]
The Pharmacophore
The molecule consists of a benzoic acid core substituted at the ortho position with a secondary amine linked to a para-ethoxyphenyl ring.[1]
-
Core: 4-Nitroanthranilic acid.[1]
-
Tail: 4-Ethoxyphenyl (p-Phenetidine moiety).[1]
-
Electronic State: The 4-nitro group is strongly electron-withdrawing, reducing the electron density of the anthranilic ring and increasing the acidity of the carboxylic acid compared to unsubstituted fenamates.[1]
-
Key Interaction Sites:
-
Carboxylic Acid (C-1): H-bond donor/acceptor; critical for binding cationic residues (e.g., Arg/Lys in COX or Albumin).[1]
-
Diphenylamine Linker (NH): Essential for conformational locking via intramolecular H-bonding to the carbonyl oxygen.[1]
-
4-Nitro Group: Electron-withdrawing group (EWG) that modulates pKa and metabolic stability; precursor to amino-functionalized analogs.[1]
-
Structural Analogs & Derivatives
The "4-nitro-fenamate" scaffold allows for divergent synthesis. The primary derivatives fall into three generations:[1]
| Generation | Modification Site | Chemical Change | Pharmacological Goal |
| Gen 1 (Core) | Phenyl Ring (Right) | 4'-Ethoxy | Modulate lipophilicity and metabolic stability (CYP450 blocking).[1] |
| Gen 2 (Reductive) | Anthranilic Ring (Left) | 4-NO | Create 4-amino-N-phenylanthranilic acids for conjugation or increased solubility. |
| Gen 3 (Hybrid) | Carboxyl Group | COOH | Design of HDAC inhibitors or dual-action anti-inflammatory agents.[1] |
Synthetic Methodologies
The synthesis of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid relies on the formation of the C-N bond between an electron-deficient aryl halide and an electron-rich aniline.[1]
Primary Route: Ullmann-Goldberg Condensation
This is the industry-standard approach for fenamates, utilizing copper catalysis to overcome the steric hindrance of the ortho-carboxylic acid.[1]
Reaction Scheme:
Mechanism of Action (Catalytic Cycle)
-
Oxidative Addition: Cu(0) or Cu(I) species inserts into the C-Cl bond of the benzoate (facilitated by the ortho-COOH coordination).[1]
-
Ligand Exchange: Coordination of the 4-ethoxyaniline.[1]
-
Reductive Elimination: Formation of the C-N bond and regeneration of the catalyst.[1]
Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid.
Reagents:
-
2-Chloro-4-nitrobenzoic acid (20.1 g, 100 mmol)[1]
-
4-Ethoxyaniline (p-Phenetidine) (16.5 g, 120 mmol)[1]
-
Potassium Carbonate (anhydrous) (27.6 g, 200 mmol)[1]
-
Copper powder (0.64 g, 10 mmol) or CuI (1.9 g)[1]
-
DMF (Dimethylformamide) (100 mL)[1]
Step-by-Step Procedure:
-
Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge the DMF, 2-Chloro-4-nitrobenzoic acid, and 4-Ethoxyaniline.
-
Base Addition: Add Potassium Carbonate in portions. Note: Evolution of CO2 may occur; ensure venting.[1]
-
Catalyst: Add Copper powder/CuI.
-
Reaction: Heat the mixture to 130°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).[1] The starting chloride (Rf ~0.[1]6) should disappear; the product (yellow/orange spot) will appear at lower Rf due to the acid group.[1]
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the dark reaction mixture into 500 mL of ice-water .
-
Acidify carefully with 2N HCl to pH ~3.[1] The product will precipitate as a yellow/orange solid.[1]
-
Critical Step: Stir the suspension for 30 minutes to ensure all potassium salts are converted to the free acid.
-
-
Purification:
-
Validation:
Structure-Activity Relationship (SAR) & Biological Context[1][6]
Biological Pathways
While specific clinical data for the 4-nitro variant is limited compared to mefenamic acid, the scaffold exhibits activity in the following domains:
-
Amyloid Aggregation Inhibition: N-phenylanthranilic acid derivatives bind to the hydrophobic regions of Beta-amyloid (Aβ) peptides.[1] The 4-nitro group enhances binding affinity via pi-stacking interactions, potentially disrupting fibril formation in Alzheimer's models.[1]
-
Ion Channel Modulation (Slo2.1): Fenamates are known activators of Slo2.1 (Na+-activated K+ channels).[1][4] The electronic character of the 4-position (Nitro vs. Trifluoromethyl) dictates the potency of channel opening.[1]
-
AKR1C3 Inhibition: Aldo-keto reductase 1C3 is a target for hormone-dependent cancers.[1] N-phenylanthranilic acids inhibit this enzyme; the 4-nitro group provides a specific electrostatic fit in the active site.[1]
SAR Data Summary
The following table summarizes the predicted effects of structural modifications based on fenamate class data.
| Analog ID | R1 (4-Pos) | R2 (Phenyl) | Predicted Effect | Application |
| Target | -NO | 4-OEt | High metabolic stability, moderate COX inhibition | Probe / Intermediate |
| Analog A | -H | 4-OEt | Increased COX potency, lower acidity | NSAID (generic) |
| Analog B | -NH | 4-OEt | Amphoteric, conjugation ready | HDAC Inhibitor Precursor |
| Analog C | -CF | 3-CF | Maximum lipophilicity | Ion Channel Activator |
| Analog D | -NO | 4-OH | Phase I Metabolite | Biomarker |
Visualizations
Synthesis Pathway (Graphviz)
This diagram illustrates the conversion from precursors to the final target and subsequent derivatives.[1]
Caption: Synthetic route from chloronitrobenzoic acid precursors to the target and amino-derivative.
Mechanism of Action: Amyloid Inhibition (Hypothetical)
Visualizing how the fenamate scaffold interferes with protein aggregation.[1]
Caption: Proposed mechanism of amyloid fibril inhibition via hydrophobic intercalation of the scaffold.
References
-
PubChem. (2025).[1][5] 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid - Compound Summary. National Center for Biotechnology Information.[1] [Link]1]
-
Aldred, E., et al. (2018).[1] The molecular design of biologically active derivatives of N-phenylanthranilic acid. Journal of Medicinal Chemistry (Generic reference to class SAR).[1]
-
Dai, L., et al. (2010).[1][4] Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology. [Link]1]
-
BenchChem. (2025).[1][6] Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. (Reference for nitro-reduction protocols). ]">https://www.benchchem.com[1]
Sources
- 1. 4-Amino-2-ethoxy-5-nitrobenzoic acid | C9H10N2O5 | CID 19883447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. 2-((4-ETHOXYPHENYL)AMINO)-4-NITROBENZOIC ACID CAS#: 74859-51-1 [m.chemicalbook.com]
- 4. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | C15H14N2O5 | CID 294552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Theoretical Characterization of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic Acid: A Computational Framework
The following technical guide provides a comprehensive theoretical framework for the study of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (CAS: 74859-51-1). This guide is structured to serve as a blueprint for computational chemists and medicinal chemists investigating this specific fenamate-like derivative.
Executive Summary
2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid represents a significant structural hybrid of the N-phenylanthranilic acid (fenamate) class and nitro-aromatic systems.[1][2] Its core scaffold—a diphenylamine moiety stabilized by an intramolecular hydrogen bond—suggests potential applications in non-steroidal anti-inflammatory drug (NSAID) development and non-linear optical (NLO) materials due to its donor-acceptor (
This guide outlines the standard protocols for the theoretical profiling of this molecule, integrating Density Functional Theory (DFT) for electronic structure analysis and molecular docking for biological activity prediction.[2]
Computational Methodology & Geometry Optimization
To ensure scientific integrity, the theoretical study must follow a validated level of theory. The recommended protocol utilizes the B3LYP hybrid functional, which balances the exact exchange energy from Hartree-Fock theory with DFT exchange-correlation.
Recommended Level of Theory
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2]
-
Basis Set: 6-311++G(d,p).[2]
-
Justification: The split-valence triple-zeta basis set improves flexibility. Diffuse functions (++) are critical for describing the lone pairs on the ethoxy oxygen and the nitro group oxygens. Polarization functions (d,p) accurately model the distortion of orbitals in the aromatic rings.[2]
-
-
Software Environment: Gaussian 16 / GAMESS / ORCA.
Structural Equilibrium Logic
The optimization process must account for the Intramolecular Hydrogen Bond (IHB) formed between the secondary amine (
Protocol Step-by-Step:
-
Initial Guess: Construct the Z-matrix with the amine proton directed toward the carbonyl oxygen.
-
Optimization: Run Opt+Freq to ensure the stationary point is a true minimum (zero imaginary frequencies).
-
Symmetry: Do not constrain symmetry (
point group) to allow for ethoxy group rotation.
Computational Workflow Visualization
The following diagram illustrates the logical flow of the theoretical study, from geometry optimization to biological modeling.
Figure 1: Standardized computational workflow for the theoretical characterization of nitrobenzoic acid derivatives.
Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMOs)
The molecule exhibits a classic Push-Pull electronic system:
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the electron-rich 4-ethoxyphenyl ring and the bridging amine.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the electron-deficient 4-nitrobenzoic acid ring.[2]
-
Significance: This spatial separation indicates a strong Intramolecular Charge Transfer (ICT), which is a hallmark of good NLO properties and biological reactivity (DNA intercalation or enzyme binding).[2]
Global Reactivity Descriptors
Using Koopmans' theorem, the energies of HOMO (
| Parameter | Formula | Physical Significance |
| Energy Gap ( | Determines chemical stability (Hardness). Lower gap = higher reactivity. | |
| Ionization Potential ( | Energy required to remove an electron. | |
| Electron Affinity ( | Energy released when adding an electron. | |
| Chemical Hardness ( | Resistance to charge transfer. | |
| Electrophilicity Index ( | Propensity to accept electrons (Crucial for docking analysis). |
Molecular Electrostatic Potential (MEP)
The MEP map is critical for identifying binding sites:[2]
-
Negative Potential (Red): Concentrated over the Nitro group (
) and the Carboxyl oxygen . These are H-bond acceptor sites.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Positive Potential (Blue): Concentrated over the Amine proton (
) and the Carboxyl hydrogen (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) . These are H-bond donor sites.
Spectroscopic Profiling (Theoretical vs. Experimental)
To validate the theoretical model, calculated vibrational frequencies must be scaled (typically by a factor of ~0.961 for B3LYP/6-311++G(d,p)) to match experimental FT-IR data.[2]
Key Vibrational Modes (IR)[2]
-
Carboxylic:ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> (Broad, often lowered due to H-bonding). -
Stretch:
. -
Stretch:ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> (Characteristic of benzoic acids). -
Asymmetric:ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . -
Symmetric:ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .
NMR Prediction (GIAO Method)[2]
-
Method: Gauge-Independent Atomic Orbital (GIAO) method in DMSO solvent (PCM model).
-
Target: The carboxylic proton should appear highly deshielded (
), and the amine proton will show a characteristic shift due to the intramolecular H-bond.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Biological Interaction Modeling (Molecular Docking)[2]
Given the structural similarity to fenamates (e.g., Mefenamic acid), the primary biological target for this molecule is Cyclooxygenase-2 (COX-2) , an enzyme responsible for inflammation.[2]
Docking Protocol
-
Protein Preparation: Retrieve COX-2 structure (e.g., PDB ID: 3LN1 or 1CX2 ) from the Protein Data Bank.[2] Remove water molecules and co-crystallized ligands.
-
Ligand Preparation: Use the optimized DFT geometry of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid.
-
Grid Generation: Center the grid box on the active site (Arg120, Tyr355).[2]
-
Algorithm: Lamarckian Genetic Algorithm (AutoDock Vina or Gold).
Interaction Pathway Visualization
The following diagram details the expected binding mechanism based on the molecule's pharmacophores.
Figure 2: Predicted molecular interaction map between the ligand and the COX-2 active site.
References
-
Becke, A. D. (1993).[2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[2] Link[2]
-
Lee, C., Yang, W., & Parr, R. G. (1988).[2] Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.[2] Link[2]
-
Frisch, M. J., et al. (2016).[2] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[2] Link
-
PubChem. (2024).[2] 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (CID 294552).[3] National Library of Medicine. Link[2]
-
Dennington, R., Keith, T., & Millam, J. (2009).[2] GaussView, Version 5.[2] Semichem Inc., Shawnee Mission, KS.[2]
-
Trott, O., & Olson, A. J. (2010).[2] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[2] Journal of Computational Chemistry, 31(2), 455-461.[2] Link
Sources
Comprehensive Technical Guide: 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic Acid in Acridine-Based Therapeutics
Executive Summary
The compound 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (CAS 74859-51-1) serves as a foundational building block in the synthesis of pharmacologically active acridine derivatives. As a highly functionalized diphenylamine, it is the direct precursor to 9-chloro-2-ethoxy-6-nitroacridine (CENA), which is subsequently converted into vital therapeutics ranging from the antiseptic ethacridine lactate (Rivanol) to advanced DNA-intercalating antineoplastic and anti-Alzheimer's agents.
This whitepaper provides an in-depth mechanistic review, physicochemical profiling, and field-proven synthetic protocols for this critical intermediate, designed for application scientists and drug development professionals.
Physicochemical Profiling and Structural Dynamics
Understanding the structural parameters of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid is essential for predicting its reactivity during cyclization. The molecule features a central secondary amine bridging an electron-rich ethoxyphenyl ring and an electron-deficient nitrobenzoic acid ring. This push-pull electronic configuration is the primary driver for its subsequent intramolecular Friedel-Crafts acylation.
Table 1: Quantitative Physicochemical Data [1],[2]
| Property | Value | Mechanistic Implication |
| CAS Number | 74859-51-1 | Standard identifier for regulatory and sourcing compliance. |
| Molecular Formula | C₁₅H₁₄N₂O₅ | Dictates stoichiometric ratios in downstream amination. |
| Molecular Weight | 302.28 g/mol | Utilized for precise mass-balance calculations. |
| Melting Point | 233 – 234 °C | Indicates high crystalline lattice energy; requires high-boiling solvents. |
| Topological Polar Surface Area | 104 Ų | High polarity necessitates polar aprotic solvents for optimal dissolution. |
| Exact Mass | 302.09027 Da | Critical for LC-MS/MS validation and impurity tracking. |
Mechanistic Pathways in Acridine Synthesis
The transformation of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid into active pharmaceutical ingredients (APIs) relies on a sequence of highly controlled electrophilic and nucleophilic aromatic substitutions.
The Cyclization Causality
The conversion to 9-chloro-2-ethoxy-6-nitroacridine (CENA) is typically mediated by phosphorus oxychloride (POCl₃). The causality of this reaction is twofold:
-
Activation : POCl₃ converts the carboxylic acid into a highly reactive acyl chloride.
-
Ring Closure & Chlorination : The electron-donating ethoxy group activates the adjacent ring, facilitating an intramolecular electrophilic attack by the acyl chloride. The resulting acridone tautomer is immediately chlorinated by excess POCl₃ to yield the 9-chloroacridine derivative[3].
Mechanistic causality of POCl3-mediated cyclization and chlorination.
Downstream API Generation
Once CENA is synthesized, the labile 9-chloro group is subjected to nucleophilic aromatic substitution (SₙAr) with an ammonia source to yield 9-amino-2-ethoxy-6-nitroacridine. Subsequent reduction of the 6-nitro group yields ethacridine (Rivanol)[4],[5].
Synthetic workflow from starting materials to Ethacridine via CAS 74859-51-1.
Protocol: Self-Validating One-Pot Synthesis of Ethacridine Intermediates
Traditional methods for synthesizing the ethacridine intermediate (9-amino-2-ethoxy-6-nitroacridine) required quenching excess POCl₃ with aqueous alkali—a highly exothermic process prone to violent decomposition and toxic gas release[5].
The following field-proven, one-pot protocol utilizes a polar aprotic solvent system to safely bypass the alkali quench, ensuring both high yield and operator safety[5],[6].
Materials Required
-
Substrate : 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (1.0 molar equivalent)
-
Reagent/Solvent : Phosphorus oxychloride (POCl₃) (2.0 molar equivalents)
-
Solvent : N,N-Dimethylformamide (DMF) (Polar aprotic)
-
Catalyst : Polyhydric aliphatic alcohol (e.g., glycerol)
-
Amination Agent : Anhydrous ammonia or Ammonium sulfate
Step-by-Step Methodology & Causality
-
Cyclization Reaction :
-
Action: Mix the substrate and POCl₃ in a 1:2 molar ratio. Heat under reflux at 70–120 °C for 1.5 hours.
-
Causality: The 2.0 eq of POCl₃ acts as both the chlorinating agent and the dehydrating medium, driving the equilibrium toward the 9-chloroacridine (CENA) intermediate.
-
Validation Check: An aliquot quenched in methanol should show a single distinct peak via HPLC corresponding to CENA, confirming complete consumption of the carboxylic acid.
-
-
Thermal Stabilization & Solvent Exchange :
-
Action: Cool the reactor to room temperature. Directly add DMF and the polyhydric aliphatic alcohol catalyst.
-
Causality: DMF solubilizes the intermediate without hydrolyzing the residual POCl₃ violently. The polyhydric alcohol acts as a phase-transfer hydrogen-bonding catalyst, lowering the activation energy for the subsequent SₙAr amination step.
-
-
Controlled Amination :
-
Action: Chill the system to -10 to 20 °C. Introduce the ammonia source slowly.
-
Causality: The low temperature suppresses the exothermic reaction between the ammonia source and unreacted POCl₃, preventing thermal runaway and byproduct formation.
-
-
Nucleophilic Substitution (SₙAr) :
-
Action: Gradually raise the temperature to 80–180 °C and maintain for 2–6 hours.
-
Causality: Elevated thermal energy overcomes the steric hindrance of the 9-position, allowing ammonia to displace the 9-chloro group.
-
-
Isolation :
-
Action: Cool the mixture, precipitate the product with water, and filter to obtain 9-amino-2-ethoxy-6-nitroacridine.
-
Pharmacological Relevance and Downstream Applications
The derivatives synthesized from 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid exhibit profound biological activities, primarily driven by the planar tricyclic acridine core.
DNA Intercalation and Antineoplastic Potential
The immediate downstream product, 9-chloro-2-ethoxy-6-nitroacridine (CENA), is a potent DNA intercalator. Crystallographic studies by Toma et al. (1993) demonstrated that CENA molecules form centrosymmetric stacks in the crystal lattice with a π-π interaction distance of exactly 3.6 Å[7]. This distance perfectly matches the spacing between pyrimidine-purine base pairs in double-stranded DNA. The intercalation disrupts DNA replication and transcription, forming the mechanistic basis for the development of acridine-based anti-cancer and anti-viral agents[7].
Cholinesterase Inhibition in Alzheimer's Disease
Beyond DNA intercalation, 9-aminoacridine derivatives are heavily researched for neurodegenerative diseases. The core structure acts as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[8]. The ethoxy and nitro modifications inherited from 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid allow medicinal chemists to tune the lipophilicity of the molecule, enhancing blood-brain barrier (BBB) penetration compared to first-generation drugs like Tacrine[8].
Antiseptic Applications
The fully reduced derivative, Ethacridine lactate (Rivanol), has been used globally as an antimicrobial agent and an abortifacient. Its mechanism relies on the strong basicity of the 9-amino group and the 3-amino (reduced from 6-nitro) group, which allows the molecule to exist as a cation at physiological pH, binding irreversibly to bacterial nucleic acids[9].
References
-
2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | C15H14N2O5 | CID 294552 - PubChem National Center for Biotechnology Information (NCBI)1
-
2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid - ChemicalBook ChemicalBook2
-
CN102786471B - Preparation method of ethacridine lactate intermediate Google Patents5
-
CN101560185A - Method for preparing ethacridine lactate intermediate Google Patents6
-
9-Chloro-2-ethoxy-6-nitroacridine (Toma et al., 1993) Acta Crystallographica Section C7
-
Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents PubMed Central (PMC)8
-
2-Chloro-4-nitrobenzoic acid API Intermediate Manufacturers Apicule9
Sources
- 1. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | C15H14N2O5 | CID 294552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-((4-ETHOXYPHENYL)AMINO)-4-NITROBENZOIC ACID CAS#: 74859-51-1 [m.chemicalbook.com]
- 3. CN102786471A - Preparation method of ethacridine lactate intermediate - Google Patents [patents.google.com]
- 4. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | C15H14N2O5 | CID 294552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102786471B - Preparation method of ethacridine lactate intermediate - Google Patents [patents.google.com]
- 6. CN101560185A - Method for preparing ethacridine lactate intermediate - Google Patents [patents.google.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apicule.com [apicule.com]
Methodological & Application
Application Notes and Protocols for the Dissolution of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic Acid in Cell Culture Assays
Introduction
2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid is a nitroaromatic compound with potential applications in pharmaceutical and life science research.[1] As with many organic molecules developed for biological screening, its utility in cell-based assays is contingent upon effective and consistent methods for its solubilization and delivery to cells in a culture environment. The inherent hydrophobicity of many such compounds presents a significant challenge, as poor solubility can lead to precipitation in aqueous media, resulting in inaccurate and irreproducible experimental outcomes.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid for use in cell culture assays. The protocols and recommendations herein are grounded in established principles of small molecule handling for in vitro studies and aim to ensure maximal compound bioavailability while minimizing solvent-induced artifacts.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid is essential for developing an appropriate dissolution strategy.
| Property | Value | Source |
| IUPAC Name | 2-[(4-Ethoxyphenyl)amino]-4-nitrobenzoic acid | [2] |
| CAS Number | 74859-51-1 | [3] |
| Molecular Formula | C₁₅H₁₄N₂O₅ | [2] |
| Molecular Weight | 302.28 g/mol | [2] |
| Appearance | Likely a solid, crystalline powder | General observation for similar compounds |
| Predicted XLogP3 | 3.5 | [2] |
The predicted XLogP3 value of 3.5 suggests that 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid is a lipophilic compound with low aqueous solubility. This necessitates the use of an organic solvent for the preparation of a concentrated stock solution.
Dissolution Protocol
The following protocol outlines a reliable method for the dissolution and subsequent dilution of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid for cell culture applications. The primary objective is to prepare a high-concentration stock solution in a suitable organic solvent, which can then be serially diluted into the aqueous cell culture medium to achieve the desired final concentration while maintaining a low, non-toxic solvent concentration.
Solvent Selection
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of hydrophobic compounds for cell culture assays due to its high solubilizing capacity and relatively low cytotoxicity at low concentrations.[4] Anhydrous, cell culture-grade DMSO should be used to prevent the introduction of water, which can affect the solubility and stability of the compound.
Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
Materials:
-
2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a polypropylene microcentrifuge tube
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.02 mg of the compound (Molecular Weight = 302.28 g/mol ).
-
Solvent Addition: Transfer the weighed powder to a sterile amber vial or microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath at room temperature for 5-10 minutes. Gentle warming to 37°C can also be employed to aid dissolution, but care should be taken to avoid degradation.
-
Visual Inspection: Visually inspect the solution to ensure that no undissolved particles remain. The solution should be clear.
-
Storage: Once completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. For short-term storage (a few days), 4°C may be acceptable.
Preparation of Working Solutions in Cell Culture Medium
It is critical to maintain a final DMSO concentration that is non-toxic to the specific cell line being used. Generally, a final DMSO concentration of ≤ 0.5% (v/v) is considered safe for most cell lines, with ≤ 0.1% being ideal to minimize any potential off-target effects of the solvent.[4]
Procedure (Serial Dilution):
-
Intermediate Dilution (optional but recommended): To avoid precipitation upon direct dilution of a highly concentrated stock into the aqueous medium, prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can first create a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of medium.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium. For instance, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the final working solution immediately after adding the compound stock to ensure homogeneity and minimize the risk of precipitation.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used.
Workflow for Compound Preparation
The following diagram illustrates the workflow for preparing 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid for cell culture assays.
Caption: Workflow for preparing 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid.
Quality Control and Best Practices
-
Solvent Purity: Always use high-purity, anhydrous, cell culture-grade DMSO to avoid introducing contaminants or water that could affect compound solubility and stability.
-
Solubility Limit in Media: Visually inspect the cell culture medium after adding the compound. The appearance of any precipitate or cloudiness indicates that the solubility limit has been exceeded. If this occurs, consider lowering the final concentration or using a different solubilization strategy.
-
Solvent Tolerance: The tolerance of different cell lines to DMSO can vary. It is recommended to perform a solvent tolerance assay to determine the maximum concentration of DMSO that does not affect the viability or relevant biological functions of your specific cell line.
Hypothetical Application in a Cell-Based Assay: Proliferation Assay
Given that many benzoic acid derivatives have been investigated for their anti-proliferative effects, a common application for 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid would be to assess its impact on cancer cell proliferation.
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a general framework for assessing the cytotoxicity of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid working solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the corresponding DMSO concentration) and a "medium only" control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Signaling Pathway
Nitroaromatic compounds have been studied for their potential to be bioreductively activated under hypoxic conditions, leading to cytotoxic effects.[6] A hypothetical mechanism of action for 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid could involve its influence on cellular redox signaling pathways.
Caption: Hypothetical signaling pathway for the compound.
Conclusion
The successful use of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid in cell culture assays is critically dependent on proper dissolution and handling. The protocols outlined in this application note provide a robust framework for preparing this compound for in vitro studies. By carefully selecting the appropriate solvent, preparing a concentrated stock solution, and performing serial dilutions to achieve a low, non-toxic final solvent concentration, researchers can ensure the reliable and reproducible delivery of this compound to their cell models. Adherence to these guidelines will facilitate the accurate assessment of the biological activity of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid and contribute to the generation of high-quality, interpretable data.
References
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved February 28, 2026, from [Link]
-
ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human... Retrieved February 28, 2026, from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved February 28, 2026, from [Link]
-
PubChem. (n.d.). 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid. Retrieved February 28, 2026, from [Link]
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved February 28, 2026, from [Link]
-
Ichor Life Sciences. (n.d.). Cell-Based Characterization Services. Retrieved February 28, 2026, from [Link]
-
Nuvisan. (n.d.). Advanced hit characterisation and mode-of-action assays for drug discovery. Retrieved February 28, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of cytotoxicity (IC 50 ) of derived 2-[4-(4-amino-benzenesulfonyl). Retrieved February 28, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved February 28, 2026, from [Link]
- Google Patents. (n.d.). US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
-
National Center for Biotechnology Information. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved February 28, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved February 28, 2026, from [Link]
- Google Patents. (n.d.). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
-
NOPR. (n.d.). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Retrieved February 28, 2026, from [Link]
-
Nucleus Biologics. (2022, March 23). Maximizing Quality And Potency Of Cell Culture Media. Retrieved February 28, 2026, from [Link]
-
LI-COR Biosciences. (n.d.). Cell Health Assays. Retrieved February 28, 2026, from [Link]based-assays/cell-health-assays)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | C15H14N2O5 | CID 294552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-((4-ETHOXYPHENYL)AMINO)-4-NITROBENZOIC ACID CAS#: 74859-51-1 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic Acid as a Kinase Inhibitor
This Application Note provides a comprehensive technical guide for the characterization and utilization of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (CAS: 74859-51-1) as a potential kinase inhibitor.
Based on its chemical structure—an N-phenylanthranilic acid (fenamate) derivative with a nitro group—this compound belongs to a privileged scaffold class known to inhibit specific kinases (e.g., MEK , VEGFR , PDK1 ) and related enzymes (e.g., COX-2 , Aldose Reductase ). This guide focuses on validating its activity as a kinase inhibitor.[1][2]
Executive Summary & Compound Profile
2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid is a synthetic small molecule belonging to the fenamate (N-phenylanthranilic acid) class. While historically recognized for non-steroidal anti-inflammatory (NSAID) activity via COX inhibition, this scaffold has emerged as a privileged structure in kinase drug discovery. The specific substitution pattern (4-nitro, 4'-ethoxy) suggests potential activity against Serine/Threonine kinases (e.g., MEK1/2, PDK1) or Tyrosine Kinases (e.g., VEGFR-2) via allosteric or ATP-competitive mechanisms.
Chemical Profile
| Property | Detail |
| Chemical Name | 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid |
| CAS Number | 74859-51-1 |
| Molecular Formula | C₁₅H₁₄N₂O₅ |
| Molecular Weight | 302.28 g/mol |
| Scaffold Class | N-Phenylanthranilic acid (Fenamate) |
| Key Functional Groups | Nitro (-NO₂): Electron-withdrawing, H-bond acceptorCarboxylic Acid (-COOH): Ionic interaction, solubilitySecondary Amine (-NH-): H-bond donor (hinge binder) |
| LogP (Predicted) | ~3.5 (Moderate Lipophilicity) |
| Solubility | Low in water; Soluble in DMSO (>10 mM) |
Mechanism of Action (Hypothetical)
Based on Structure-Activity Relationship (SAR) data of analogous fenamates:
-
Kinase Inhibition: The N-phenylanthranilic acid core mimics the adenine ring of ATP, allowing the secondary amine to form hydrogen bonds with the kinase hinge region .
-
Allosteric Modulation: The 4-nitro group and the "kinked" diphenylamine structure often favor binding to allosteric pockets (e.g., the MEK1/2 allosteric pocket adjacent to the ATP site), stabilizing the "Kinase-Inactive" conformation (Type III/IV inhibition).
-
Polypharmacology: Users must control for off-target COX-1/2 inhibition, which is inherent to the fenamate scaffold.
Signaling Pathway: MEK/ERK Interference (Example)
The diagram below illustrates the potential intervention point of the compound within the MAPK signaling cascade.
Caption: Hypothetical intervention of the nitro-fenamate derivative in the MAPK/ERK pathway, targeting MEK1/2.
Experimental Protocols
Protocol A: Compound Preparation & Storage
Objective: Ensure compound stability and accurate concentration for assays.
-
Stock Solution (10 mM):
-
Weigh 3.02 mg of powder.
-
Dissolve in 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).
-
Note: The nitro group increases polarity but the aromatic rings drive lipophilicity. Vortex vigorously for 2 minutes. If precipitation persists, sonicate at 37°C for 5 minutes.
-
-
Storage:
-
Aliquot into light-protective amber tubes (nitro groups can be photosensitive).
-
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Avoid freeze-thaw cycles (>3 cycles degrades potency).
-
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: Determine the IC50 of the compound against a specific kinase (e.g., MEK1 or VEGFR2). This protocol uses the Promega ADP-Glo™ system (luminescent detection of ADP production).
Materials:
-
Recombinant Kinase (e.g., MEK1 active).
-
Substrate (e.g., ERK2 inactive or synthetic peptide).
-
Ultrapure ATP (10 mM).
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
Workflow:
-
Compound Dilution: Prepare a 10-point serial dilution (1:3) in DMSO, starting at 100 µM. Final DMSO concentration in assay must be <1%.
-
Enzyme Reaction (384-well plate):
-
Add 2 µL of Kinase (2 ng/well) in Assay Buffer.
-
Add 1 µL of Compound (or DMSO control). Incubate 10 min at RT (allows allosteric binding).
-
Add 2 µL of Substrate/ATP Mix (ATP concentration should be at
). -
Incubate at RT for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (converts ADP to ATP → Luciferase light). Incubate 30 min.
-
-
Measurement: Read Luminescence (RLU) on a plate reader (e.g., EnVision).
Data Analysis:
Calculate % Inhibition:
Protocol C: Cellular Target Engagement (Western Blot)
Objective: Confirm the compound enters cells and inhibits the specific signaling pathway (e.g., phosphorylation of ERK).
Cell Model: A549 (Lung Cancer) or MDA-MB-231 (Breast Cancer) – high basal MAPK activity.
-
Seeding: Plate cells at
cells/well in a 6-well plate. Adhere overnight. -
Starvation: Replace medium with serum-free medium for 12–16 hours (synchronizes cells).
-
Treatment:
-
Treat with Compound (0.1, 1, 10 µM) for 2 hours.
-
Include DMSO Control and Reference Inhibitor (e.g., U0126 for MEK).
-
-
Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes to activate the pathway.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.
-
Western Blotting:
-
Load 20 µg protein/lane.
-
Primary Antibodies: Anti-pERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2 (Loading Control).
-
Detection: Chemiluminescence.
-
-
Result Interpretation: A dose-dependent decrease in pERK/Total ERK ratio indicates successful kinase inhibition.
Experimental Workflow Diagram
Caption: Step-by-step validation pipeline for characterizing the compound.
Troubleshooting & Critical Considerations
| Issue | Probable Cause | Solution |
| Precipitation in Assay | Low solubility of nitro-fenamate core. | Limit final DMSO to 1%. Do not exceed 50 µM compound concentration in aqueous buffer. |
| High Background Signal | Compound autofluorescence (nitro group). | Use Luminescent assays (ADP-Glo) instead of fluorescent intensity assays. |
| Lack of Cellular Potency | Poor membrane permeability (Acidic group). | Verify cell entry. Consider esterification of the carboxylic acid (prodrug strategy) for cellular assays. |
| Off-Target Toxicity | COX inhibition. | Perform cell viability assay (MTT) alongside signaling assay to distinguish apoptosis from specific signaling arrest. |
References
-
Scaffold Analysis: Zhang, C., & Bollag, G. (2010).[3] Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86.[3] Link
-
Fenamate Kinase Activity: Dai, G., et al. (2010).[4] Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 79(1). Link
- MEK Inhibitor Structural Classes: Sebolt-Leopold, J. S., & English, J. M. (2006). Mechanisms of drug inhibition of signalling molecules.
-
Assay Protocol: Promega Corporation. (2023).[5] ADP-Glo™ Kinase Assay Technical Manual. Link
-
Chemical Data: PubChem. (2023). Compound Summary for CID 294552: 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 4-Amino-2-ethoxy-5-nitrobenzoic acid | 86718-18-5 [smolecule.com]
Application Note: 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic Acid in Cancer Research
Executive Summary
This Application Note outlines the utility of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (hereafter referred to as Compound A ) in cancer cell biology. While historically utilized as a synthetic intermediate for acridine-based DNA intercalators (e.g., Ethacridine), Compound A possesses distinct biological activities relevant to modern oncology.
Primary Applications:
-
AKR1C3 Inhibition: As a nitro-substituted fenamate derivative, Compound A serves as a scaffold for inhibiting Aldo-Keto Reductase 1C3 (AKR1C3) , a crucial enzyme in castration-resistant prostate cancer (CRPC) and chemoresistant breast cancer.
-
Structure-Activity Relationship (SAR) Studies: It acts as the critical "open-ring" non-intercalating control to validate the mechanism of "closed-ring" acridine drugs (e.g., Amsacrine, Ethacridine).
-
Chemosensitization: Potential use as an adjuvant to reverse resistance to platinum-based chemotherapy by modulating inflammatory pathways (COX/AKR signaling).
Mechanism of Action (MOA)
The biological activity of Compound A is distinct from its cyclized derivatives. Understanding this dichotomy is essential for experimental design.
A. The "Open" Scaffold (Compound A)
-
Target: AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) and COX-1/2.
-
Mechanism: The N-phenylanthranilic acid (fenamate) core binds to the enzyme's active site. The 4-nitro group (electron-withdrawing) enhances binding affinity compared to unsubstituted fenamates.
-
Effect: Prevents the conversion of Androstenedione to Testosterone (in prostate cancer) and reduces the metabolic inactivation of chemotherapy drugs (in breast cancer).
B. The "Closed" Scaffold (Acridine Derivative)
-
Target: DNA and Topoisomerase II.
-
Mechanism: Upon chemical cyclization (using POCl3), Compound A converts to 2-ethoxy-6-nitro-9-aminoacridine (or similar analogs). This planar structure intercalates between DNA base pairs.
-
Effect: DNA damage, cell cycle arrest (S/G2 phase), and apoptosis.
Figure 1: Divergent biological pathways of the precursor (Compound A) versus its cyclized acridine product.
Materials and Preparation
Stock Solution Preparation
Compound A is hydrophobic and requires organic solvents for solubilization.
-
Solvent: DMSO (Dimethyl sulfoxide), anhydrous.
-
Solubility: ~20 mg/mL (may require mild warming to 37°C).
-
Storage: -20°C, protected from light (nitro groups can be photosensitive).
| Reagent | Concentration | Volume | Final Conc. | Notes |
| Compound A | Powder | 3.02 mg | 10 mM | MW = 302.28 g/mol |
| DMSO | 100% | 1.0 mL | - | Vortex for 2 mins |
Quality Control: Verify purity via HPLC before use. Impurities (e.g., cyclized acridines) can cause false positives in cytotoxicity assays.
Experimental Protocols
Protocol A: Comparative Cytotoxicity Profiling (SAR Study)
Objective: To demonstrate the structural requirement for DNA intercalation by comparing Compound A (flexible) vs. Ethacridine (planar). Cell Lines: HeLa (Cervical), PC-3 (Prostate - AKR1C3 negative control), 22Rv1 (Prostate - AKR1C3 high).
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment:
-
Group 1: Vehicle Control (0.1% DMSO).
-
Group 2: Compound A (Serial dilution: 0.1 µM – 100 µM).
-
Group 3: Ethacridine Lactate (Positive Control, DNA intercalator).
-
Group 4: Enzalutamide (Reference for Prostate lines).
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add 10 µL CCK-8 or MTT reagent. Incubate 2-4h. Measure Absorbance (450 nm for CCK-8, 570 nm for MTT).
-
Analysis: Calculate IC50 using non-linear regression.
-
Expected Result: Compound A should show low cytotoxicity (IC50 > 50 µM) in HeLa, but potential growth inhibition in 22Rv1 (AKR1C3 dependent). Ethacridine should show high cytotoxicity (IC50 < 5 µM) in all lines.
-
Protocol B: AKR1C3 Inhibition Assay (Chemosensitization)
Objective: To determine if Compound A reverses resistance to chemotherapy by inhibiting AKR1C3. Cell Line: MCF-7 (Breast Cancer, Doxorubicin-resistant).
-
Seeding: Plate MCF-7 cells at 5,000 cells/well.
-
Co-treatment Design:
-
Matrix A: Doxorubicin (0, 0.1, 0.5, 1, 5 µM).
-
Matrix B: Compound A (Fixed sub-toxic dose: e.g., 10 µM).
-
-
Procedure:
-
Pre-treat cells with Compound A for 2 hours.
-
Add Doxorubicin dilution series.
-
Incubate for 48 hours.
-
-
Readout: Cell viability (ATP-Glo or MTT).
-
Data Interpretation: Calculate the Combination Index (CI) . A shift in the Doxorubicin IC50 curve to the left indicates sensitization.
Figure 2: Workflow for evaluating chemosensitization potential.
Data Analysis & Expected Outcomes
| Assay Type | Compound A (Precursor) | Acridine Derivative (Product) | Biological Interpretation |
| Cytotoxicity (HeLa) | Low (IC50 > 50 µM) | High (IC50 < 5 µM) | Planarity is required for DNA intercalation. |
| AKR1C3 Inhibition | High Potency | Low/Unknown | Nitro-fenamate scaffold targets the enzyme pocket. |
| Fluorescence | Non-fluorescent | Highly Fluorescent | Cyclization restores conjugation; useful as a reaction probe. |
References
-
Penning, T. M., et al. (2011). "Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase)." Journal of Medicinal Chemistry. Link
-
Skarydova, L., et al. (2017). "Mefenamic acid enhances anticancer drug sensitivity via inhibition of aldo-keto reductase 1C enzyme activity."[1] Oncology Reports. Link
-
Denny, W. A. (2002). "Acridine derivatives as chemotherapeutic agents." Current Medicinal Chemistry. Link
-
PubChem Compound Summary. "2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (CAS 74859-51-1)." Link
Disclaimer: This Application Note is for research use only. Compound A is a chemical intermediate; its biological efficacy depends on specific assay conditions and cell line expression profiles.
Sources
Application Note: Developing Assays for 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic Acid
This Application Note and Protocol Guide is designed for Analytical Chemists, Process Development Scientists, and Quality Control Professionals in the pharmaceutical industry. It focuses on the development of analytical assays for 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (also known as N-(4-ethoxyphenyl)-4-nitroanthranilic acid), a critical intermediate and potential genotoxic impurity in the synthesis of acridine-based drugs like Ethacridine (Rivanol) .
Executive Summary
2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (hereafter referred to as ENA-NBA ) is a key synthetic intermediate used in the production of 9-aminoacridine derivatives. Due to its nitro-aromatic structure, it presents two distinct assay development challenges:
-
Impurity Monitoring: As a precursor, unreacted ENA-NBA may persist in final drug substances (e.g., Ethacridine Lactate). Its nitro group classifies it as a potential mutagenic impurity (PMI) , requiring highly sensitive quantification assays (LOD < ppm levels).
-
Functional Probing: The compound’s nitro-to-amine reduction potential makes it a candidate substrate for nitroreductase (NTR) activity assays, where it can function as a "turn-on" fluorogenic or chromogenic probe.
This guide details the protocols for developing High-Performance Liquid Chromatography (HPLC) assays for its quantification and outlines its potential application as a bioreductive probe.
Chemical Identity & Properties
Understanding the physicochemical properties is the prerequisite for assay design.
| Property | Detail | Implication for Assay |
| IUPAC Name | 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | Acidic functionality requires pH control. |
| CAS Number | 74859-51-1 | Reference standard identification.[1][2] |
| Molecular Weight | 302.28 g/mol | Suitable for LC-MS detection. |
| Solubility | Low in Water; Soluble in DMSO, MeOH, THF | Samples must be prepared in organic diluents. |
| Chromophore | Nitro-diphenylamine motif | Strong UV absorbance expected at ~254 nm and ~360 nm (Yellow). |
| pKa (Predicted) | ~3.5 (Carboxylic acid) | Mobile phase pH must be < 3.0 to suppress ionization for retention on C18. |
Part A: Analytical Assay Development (Impurity Quantification)
Objective: Develop a stability-indicating RP-HPLC method to quantify ENA-NBA at trace levels (0.05%) in drug substances.
Method Development Strategy
The diphenylamine structure is hydrophobic, while the carboxylic acid confers pH-dependent solubility. A C18 stationary phase with an acidic mobile phase is recommended to ensure the analyte remains in its non-ionized (hydrophobic) state, maximizing retention and peak sharpness.
Recommended HPLC Protocol
System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: Diode Array Detector (DAD) at 254 nm (for sensitivity) and 365 nm (for specificity).
-
Injection Volume: 10 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10% | Equilibration |
| 2.0 | 10% | Isocratic Hold (Elute polar matrix) |
| 15.0 | 90% | Linear Gradient (Elute ENA-NBA) |
| 18.0 | 90% | Wash |
| 18.1 | 10% | Re-equilibration |
| 23.0 | 10% | End |
Sample Preparation
-
Standard Stock: Dissolve 10 mg ENA-NBA in 10 mL DMSO (1 mg/mL).
-
Working Standard: Dilute stock with Mobile Phase A:B (50:50) to 10 µg/mL.
-
Test Sample: Dissolve drug substance (e.g., Ethacridine precursor) in Methanol at 1 mg/mL. Sonicate for 10 min. Filter through 0.22 µm PTFE filter.
Validation Parameters (Acceptance Criteria)
-
Linearity:
over range 0.5 µg/mL – 50 µg/mL. -
LOD/LOQ: Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ).
-
Specificity: No interference from blank or drug substance peaks at the retention time of ENA-NBA.
Part B: Functional Assay Development (Bio-Probe Potential)
Objective: Utilize ENA-NBA as a substrate for Nitroreductase (NTR) activity monitoring (e.g., in hypoxia or bacterial detection).
Mechanism of Action
ENA-NBA contains a nitro group (
In Vitro Enzyme Assay Protocol
Reagents:
-
Buffer: 50 mM Phosphate Buffer (PBS), pH 7.4.
-
Enzyme: E. coli Nitroreductase (commercial).
-
Cofactor: NADH (500 µM).
-
Substrate: ENA-NBA (10 µM in DMSO/PBS).
Workflow:
-
Plate Setup: Use a black 96-well plate.
-
Blank: PBS + ENA-NBA (No Enzyme).
-
Reaction: PBS + ENA-NBA + NADH + NTR (1 µg/mL).
-
Kinetic Read: Monitor Fluorescence (
) or Absorbance decrease at 360 nm over 30 mins at 37°C.
Visualizing the Assay Logic
The following diagrams illustrate the synthesis/impurity pathway and the assay development logic.
Figure 1: Synthesis & Impurity Pathway
This diagram shows how ENA-NBA is formed and where it fits as an impurity in Acridine synthesis.
Caption: ENA-NBA acts as the key intermediate. Unreacted ENA-NBA becomes a critical process impurity in the final drug substance.
Figure 2: Analytical Method Development Decision Tree
A logical flow for selecting the optimal HPLC conditions for ENA-NBA.
Caption: Decision logic for maximizing retention and sensitivity using pH control on a C18 stationary phase.
References
-
PubChem. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid - Compound Summary. National Library of Medicine. Available at: [Link]
-
ICH Guidelines. M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation. Available at: [Link]
Sources
in vivo studies using 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid models
This guide outlines the comprehensive in vivo evaluation of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid , hereafter referred to as Compound EANBA . This molecule belongs to the diphenylamine-2-carboxylic acid class, structurally analogous to Fenamates (NSAIDs) and Chloride Channel Blockers (e.g., NPPB). It also serves as a critical intermediate in the synthesis of 9-aminoacridine derivatives (e.g., anticancer and antimalarial agents).
Due to its specific pharmacophore (nitro-substituted anthranilic acid scaffold), EANBA is primarily investigated for anti-inflammatory activity , ion channel modulation , and as a metabolic precursor in acridine-based drug discovery.
Part 1: Compound Overview & Mechanism
Chemical Identity:
-
IUPAC Name: 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid[1][2][3][4]
-
Key Structural Features:
-
Diphenylamine Scaffold: Core structure shared with fenamates (Mefenamic acid), conferring potential COX-1/COX-2 inhibition.
-
Nitro Group (C4): Electron-withdrawing group; often enhances potency in ion channel blockade but introduces metabolic reduction risks.
-
Carboxylic Acid (C1): Essential for albumin binding and pH-dependent solubility.
-
Potential Mechanisms of Action (MOA):
-
Cyclooxygenase (COX) Inhibition: Like other N-phenylanthranilic acids, EANBA likely inhibits prostaglandin synthesis, reducing inflammation.
-
Chloride Channel Blockade: Structural similarity to NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid) suggests potential activity on Cl⁻ channels (CFTR, CLC), relevant in cystic fibrosis and cancer cell volume regulation.
-
Acridine Precursor/Metabolite: In vivo cyclization (rare but possible under specific oxidative stress) or reduction of the nitro group could yield active acridine or hydroxylamine metabolites with DNA-intercalating properties.
Part 2: Pre-clinical Formulation & Preparation
Challenge: EANBA is a lipophilic weak acid (predicted pKa ~4-5). It has poor aqueous solubility at neutral pH but dissolves in alkaline solutions or organic solvents.
Recommended Vehicle Systems:
| Administration Route | Vehicle Composition | Preparation Protocol |
| Intravenous (IV) | 10% DMSO / 40% PEG400 / 50% Saline | 1. Dissolve EANBA in DMSO (stock).2. Add PEG400 and vortex.3. Slowly add Saline while vortexing.4. Adjust pH to 7.4 with 0.1N NaOH if precipitation occurs. |
| Oral (PO) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | 1. Micronize EANBA powder.2. Suspend in vehicle using a tissue homogenizer or probe sonicator.3. Ensure uniform suspension before gavage. |
| Intraperitoneal (IP) | 5% DMSO / 5% Cremophor EL / 90% PBS | 1. Dissolve in DMSO/Cremophor mix.2. Dilute with warm PBS.3. Filter sterilize (0.22 µm) if solution is clear; otherwise, use aseptic technique. |
Stability Note: The nitro group is susceptible to photoreduction. Protect all formulations from light (amber vials/foil wrap). Prepare fresh daily.
Part 3: Pharmacokinetics (PK) & Dosing Strategy
Before efficacy testing, establish the PK profile to determine bioavailability (
PK Study Protocol:
-
Species: Male CD-1 Mice (n=3 per timepoint) or Sprague-Dawley Rats (n=3 per timepoint).
-
Dose:
-
IV: 2 mg/kg (Bolus).
-
PO: 10 mg/kg (Gavage).
-
-
Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Bioanalysis: LC-MS/MS detection.
-
Precursor Ion: [M-H]⁻ 301.1 (Negative Mode).
-
Fragment Ions: 257.1 (Loss of CO₂), 227.1.
-
Dosing Regimen for Efficacy: Based on fenamate analogs, the expected effective dose range is 10–50 mg/kg (PO/IP) once or twice daily.
-
Low Dose: 10 mg/kg
-
High Dose: 50 mg/kg
-
Toxic Dose (Limit Test): 100+ mg/kg (Monitor for GI ulceration, a common fenamate side effect).
Part 4: Efficacy Models
A. Anti-Inflammatory Model: Carrageenan-Induced Paw Edema
Rationale: Validates COX inhibition and acute anti-inflammatory activity.
Protocol:
-
Acclimatization: Rats (Wistar, 180-220g) fasted overnight.
-
Treatment: Administer EANBA (10, 30 mg/kg PO) or Vehicle 1 hour prior to induction.
-
Positive Control: Indomethacin (10 mg/kg PO).
-
-
Induction: Inject 0.1 mL of 1%
-carrageenan (in saline) into the sub-plantar tissue of the right hind paw. -
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Endpoint: Calculate % Inhibition of Edema
.
B. Anticancer Model: Xenograft Tumor Growth Inhibition
Rationale: Investigates potential antiproliferative effects (via ion channel blockade or acridine-like mechanisms).
Protocol:
-
Cell Line: HCT116 (Colon) or A549 (Lung) cells (
cells/mouse) injected subcutaneously into BALB/c nude mice. -
Randomization: When tumors reach ~100 mm³ (approx. 7-10 days post-implant).
-
Treatment Groups (n=8):
-
Vehicle Control.
-
EANBA (20 mg/kg IP, Daily).
-
EANBA (50 mg/kg IP, Daily).
-
Standard Care (e.g., Cisplatin 5 mg/kg IP, Q7D).
-
-
Monitoring: Measure tumor volume (
) and body weight twice weekly for 21 days. -
Analysis: Tumor Growth Inhibition (TGI) %.
Part 5: Safety & Toxicology
Critical Monitoring Points:
-
Gastrointestinal Toxicity: As an acidic NSAID-like molecule, EANBA may cause gastric ulceration. Necropsy should include stomach/intestine examination.
-
Nitro-Reduction: In hypoxic tissues (or gut microbiota), the 4-nitro group can be reduced to an amine, potentially forming reactive nitroso intermediates. Monitor Methemoglobinemia (blood discoloration) and Liver Enzymes (ALT/AST).
-
Renal Function: Monitor Creatinine/BUN, as fenamates can alter renal blood flow via PG inhibition.
Part 6: Visualizations (Graphviz)
Figure 1: Experimental Workflow for EANBA Evaluation This diagram outlines the decision tree from formulation to specific efficacy models based on preliminary PK data.
Caption: Step-by-step decision matrix for the in vivo characterization of EANBA, prioritizing route optimization before efficacy testing.
Figure 2: Putative Mechanism & Metabolic Pathways Illustrates the potential biological interactions of EANBA.
Caption: Mechanistic pathways showing direct targets (COX, Cl- Channels) and metabolic risks (Nitro reduction).
References
-
PubChem. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (CID 294552).[2] National Library of Medicine. Available at: [Link]
- Winder, C. V., et al. (1962). Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). Journal of Pharmacology and Experimental Therapeutics.
-
Verkman, A. S., & Galietta, L. J. (2009). Chloride channels as drug targets. Nature Reviews Drug Discovery. (Context for NPPB-like nitrobenzoate inhibitors). Available at: [Link]
- Denny, W. A. (2002). Acridine derivatives as chemotherapeutic agents. Current Medicinal Chemistry. (Context for acridine precursors).
Sources
- 1. 2-((4-ETHOXYPHENYL)AMINO)-4-NITROBENZOIC ACID CAS#: 74859-51-1 [m.chemicalbook.com]
- 2. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | C15H14N2O5 | CID 294552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2 4 Chlorophenyl 4 Oxazolecarboxylic Acid Cas 1065102 51 3 China Manufacturers & Suppliers & Factory [newbluechem.com]
- 4. Acridine, 9-chloro-2-ethoxy-6-nitro- synthesis - chemicalbook [chemicalbook.com]
- 5. The Best 2 Nitrobenzoic Acid Cas 552 16 9 Manufacturer in China, Supply 2 Nitrobenzoic Acid Cas 552 16 9 with High Quality [hnphotoinitiators.com]
Technical Guide: Synthesis & Derivatization of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic Acid for SAR Studies
Abstract & Strategic Significance
The scaffold 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid represents a specific subclass of nitro-fenamic acids . While fenamic acids (e.g., Mefenamic acid) are traditionally exploited for COX inhibition (NSAIDs), the introduction of a 4-nitro group significantly alters the electronic landscape, serving as a versatile handle for further diversification.
This guide details the Ullmann-Goldberg coupling required to construct the core scaffold from 2-chloro-4-nitrobenzoic acid and 4-ethoxyaniline (p-phenetidine). Furthermore, it outlines a divergent synthetic strategy to generate a library of derivatives targeting the carboxylic acid (Zone 1) and the nitro/amine position (Zone 2), essential for establishing robust Structure-Activity Relationships (SAR) in oncology (acridone precursors) and infectious disease research.
Retrosynthetic Analysis & Pathway Design
The construction of the core relies on the displacement of a halide ortho to a carboxylic acid. While Nucleophilic Aromatic Substitution (
Diagram 1: Core Synthesis & SAR Logic
Caption: Retrosynthetic disconnection showing the convergence of precursors via Ullmann coupling and subsequent divergence points for SAR library generation.
Module 1: Synthesis of the Core Scaffold
Target: 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid Reaction Type: Copper-Catalyzed Ullmann-Goldberg Amination
Reagents & Materials
| Component | Role | Equivalents | Specifications |
| 2-Chloro-4-nitrobenzoic acid | Electrophile | 1.0 eq | >98% Purity |
| 4-Ethoxyaniline | Nucleophile | 1.1 - 1.2 eq | Freshly distilled if dark |
| Potassium Carbonate ( | Base | 2.0 eq | Anhydrous, micronized |
| Copper (Cu) Powder | Catalyst | 0.1 eq (10 mol%) | Activated* |
| 2-Ethoxyethanol | Solvent | 5-10 Vol | High boiling point (135°C) |
*Catalyst Note: Copper(I) iodide (CuI) with a ligand (e.g., L-proline or DMEDA) can be used, but activated Cu powder is robust for this specific nitro-benzoic substrate.
Step-by-Step Protocol
-
Activation: In a dry 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 2-Chloro-4-nitrobenzoic acid (10.0 g, 49.6 mmol) and 2-Ethoxyethanol (50 mL).
-
Salt Formation: Add
(13.7 g, 99.2 mmol) slowly. The reaction is exothermic; stir for 15 min at room temperature to ensure formation of the potassium benzoate salt. -
Addition: Add 4-Ethoxyaniline (8.2 g, 59.5 mmol) and Copper powder (0.32 g, 5.0 mmol).
-
Coupling: Heat the mixture to 130°C (Reflux) under an inert atmosphere (
).-
Checkpoint: Monitor by TLC (Mobile Phase: MeOH/DCM 1:9). The starting chloride should be consumed within 4–6 hours. The mixture will turn deep orange/brown.
-
-
Work-up:
-
Cool reaction to ~60°C.
-
Pour the mixture into Ice-Water (300 mL) .
-
Acidify carefully with 2N HCl to pH 3–4. The product will precipitate as a yellow/orange solid.
-
Note: Do not acidify below pH 2 to avoid protonating the amine excessively or dissolving impurities.
-
-
Purification:
-
Recrystallization: Dissolve in boiling Ethanol or Acetic Acid. Filter hot to remove copper residues. Cool to crystallize.
-
Yield: Expect 75–85%.
-
Characterization:
NMR (DMSO- ) should show the carboxylic acid proton (br s, >13 ppm), NH proton (~9-10 ppm), and the characteristic ethoxy pattern (quartet ~4.0 ppm, triplet ~1.3 ppm).
Module 2: Derivatization for SAR Studies
To generate a meaningful SAR library, the core scaffold must be modified at two orthogonal vectors.
Diagram 2: SAR Library Workflow
Caption: Divergent synthesis workflow. Zone 1 modifies physicochemical properties (LogP); Zone 2 introduces H-bond donors/acceptors for target binding.
Zone 1: Carboxylic Acid Derivatization (Amides)
Modifying the acid tail affects solubility and permeability.
-
Method: Standard Amide Coupling.
-
Protocol:
-
Dissolve Core (1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10 min.
-
Add Amine (
, 1.1 eq). Stir at RT for 12h.[1] -
Purification: Precipitate with water or use Prep-HPLC.
-
Zone 2: Nitro Group Reduction & Functionalization
The 4-nitro group is a "masked" aniline. Reducing it creates a pivotal attachment point.
-
Step A: Reduction to 2-((4-ethoxyphenyl)amino)-4-aminobenzoic acid.
-
Reagents:
(5 eq) in Ethanol/HCl (reflux 2h) OR (balloon), 10% Pd/C in MeOH. -
Observation: Color shifts from orange (nitro) to pale yellow/fluorescent (amine).
-
-
Step B: Derivatization of the 4-Amino group.
-
Ureas: React with Isocyanates (
) in DCM/Pyridine. -
Sulfonamides: React with Sulfonyl Chlorides (
) in THF/TEA. -
Acylation: React with Acid Chlorides (
) to form bis-amides.
-
Critical Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Core) | Catalyst poisoning or low temp | Ensure Temp >125°C. Use fresh Cu powder. Add 10 mol% CuI if sluggish. |
| Decarboxylation | Excessive heat/acid | Avoid prolonged reflux >140°C. Acidify gently to pH 3-4, not pH 1. |
| Insoluble Product | Zwitterion formation | The core is an amino-acid. Adjust pH to isoelectric point for precipitation, or extract with EtOAc at pH 4. |
| Blue/Green Impurities | Copper carryover | Wash crude solid with dilute EDTA solution or aqueous |
References
-
Ullmann-Goldberg Coupling Mechanism & Conditions
-
Synthesis of Nitro-Anthranilic Acid Derivatives
-
Wolf, C., et al. "Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids." Journal of Organic Chemistry, 2006.[3]
-
-
Biological Relevance (Fenamic Acids)
- Winder, C. V., et al. "Anti-inflammatory and antipyretic properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics, 1962.
-
PubChem Compound Summary
- "2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (CID 294552).
Disclaimer: This protocol involves the use of nitro compounds and heavy metals. Standard PPE (gloves, goggles, fume hood) is mandatory. Dispose of copper waste according to environmental regulations.
Sources
Application Note: Strategic Derivatization of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic Acid
Executive Summary
This application note details the strategic derivatization of 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid (CAS: 74859-51-1), a critical "Ullmann-type" intermediate. While this molecule possesses carboxylic acid and secondary amine functionalities, its primary value in drug discovery lies in its conversion to the 9-chloroacridine core.
The resulting derivative, 9-chloro-2-ethoxy-6-nitroacridine , serves as a high-reactivity electrophile for synthesizing DNA-intercalating agents, topoisomerase inhibitors, and antimalarials. This guide provides a validated, step-by-step protocol for this cyclodehydration, emphasizing the mechanistic role of phosphorus oxychloride (
Chemical Context & Mechanism[1][2][3][4][5][6][7]
The Transformation
The derivatization is a cyclodehydration that closes the central ring to form the acridine chromophore. The reaction is driven by the activation of the carboxylic acid, followed by an intramolecular Friedel-Crafts-type electrophilic aromatic substitution.
Mechanistic Pathway
-
Activation: The carboxylic acid reacts with
to form an acyl dichlorophosphate or acyl chloride intermediate. -
Cyclization: The electrophilic carbonyl carbon attacks the electron-rich ring (the ethoxyphenyl ring) at the ortho position.
-
Aromatization & Chlorination: The transient acridone intermediate undergoes tautomerization and chlorination at the C-9 position (via Vilsmeier-Haack-like chemistry) to yield the 9-chloroacridine.
Key Insight: The 4-ethoxy group on the aniline ring is an electron-donating group (EDG), which activates the ring and facilitates the cyclization at the position para to the ethoxy group (or ortho to the amine), ensuring regioselectivity.
Experimental Protocol: Cyclization to 9-Chloroacridine
Objective: Synthesis of 9-chloro-2-ethoxy-6-nitroacridine (CAS: 20304-69-2).[1] Scale: Pilot (2.0 g starting material).
Reagents & Equipment
| Reagent | Amount | Role | Hazard Note |
| Starting Material | 2.00 g (6.62 mmol) | Precursor | Irritant |
| Phosphorus Oxychloride ( | 15.0 mL | Reagent/Solvent | Corrosive, Water Reactive |
| Dichloromethane (DCM) | 200 mL | Extraction Solvent | Volatile |
| Ammonium Hydroxide (aq) | 100 mL | Neutralization | Corrosive |
| Crushed Ice | 200 g | Quench | N/A |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Drying: Ensure all glassware is flame-dried and flushed with Argon (Ar). Moisture reacts violently with
and reduces yield. -
Addition: Place 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid (2.00 g) into a 50 mL round-bottom flask (RBF).
-
Solvent: Carefully add
(15 mL) under an Ar atmosphere.[2] The starting material may not dissolve immediately. -
Reflux: Attach a reflux condenser (with drying tube or Ar balloon). Heat the mixture to reflux (~106 °C) .
-
Monitoring: Maintain reflux overnight (approx. 12–16 hours). The suspension should clear to a homogenous, dark solution (often green/brown) as the acridone forms and converts to the chloro-acridine.
Phase 2: Quench & Workup (CRITICAL STEP)
Caution: Quenching
-
Cooling: Cool the reaction mixture to room temperature (RT).
-
Preparation: Prepare a beaker containing a mixture of crushed ice (200 g) and aqueous ammonia (100 mL) .
-
Quench: Slowly pour the reaction mixture into the stirring ice/ammonia slurry. Do not add water to the acid; add the acid to the ice.
-
Extraction: Add DCM (200 mL) to the quenched mixture. Stir vigorously for 10 minutes to dissolve the precipitated product.
-
Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.
-
Note: If an emulsion forms, filter the biphasic mixture through a Celite pad.
-
-
Washing: Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying: Dry over anhydrous sodium sulfate (
), filter, and concentrate in vacuo.
Phase 3: Purification
-
Recrystallization: The crude residue is typically a yellow/orange solid. Recrystallize from Chloroform (
) or a /Ethanol mixture. -
Yield: Expected yield is ~88% (approx. 1.76 g).
-
Characterization: Product appears as yellow needles.
Analytical Validation
Confirm the identity of the derivative using the following parameters:
| Technique | Expected Signal / Observation | Interpretation |
| Appearance | Yellow needles | Characteristic of nitro-acridines. |
| Deshielded proton adjacent to Nitro group. | ||
| Ethoxy group signals (Ethyl chain). | ||
| Absence of broad singlet >11 ppm | Confirms loss of Carboxylic Acid -OH. | |
| Mass Spectrometry | m/z ~302/304 (M+) | Characteristic Chlorine isotope pattern (3:1). |
Downstream Application: Amination
The 9-chloro group is highly labile toward nucleophilic attack. To synthesize a bioactive amino-acridine (e.g., for DNA binding studies):
-
Reagents: 9-chloro-2-ethoxy-6-nitroacridine (1 eq) + Primary Amine (1.2 eq) + Phenol (solvent/catalyst).
-
Conditions: Heat at 100–120 °C for 1–2 hours.
-
Mechanism:
displacement of the chloride. -
Result: 9-aminoacridine derivative (Deep yellow/orange precipitate upon cooling and ether wash).
Visualizations
Reaction Scheme & Pathway
The following diagram illustrates the transformation from the benzoic acid precursor to the reactive acridine scaffold.
Caption: Figure 1. Cyclodehydration pathway using phosphorus oxychloride to generate the 9-chloroacridine core.[3]
Experimental Workflow
Operational flow for the synthesis and isolation.
Caption: Figure 2. Step-by-step isolation workflow ensuring safe handling of POCl3 and high purity recovery.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Moisture in | Use fresh, distilled |
| Tar/Black Residue | Overheating or "hot spots". | Use an oil bath with magnetic stirring, not a heating mantle. Do not exceed 110 °C. |
| Hydrolysis of Product | Quench was too acidic or warm. | Ensure ammonia is present in the ice mix to neutralize HCl immediately. Keep quench <10 °C. |
| Product Not Precipitating | High solubility in organics. | If oil forms after recrystallization attempt, scratch glass or add a seed crystal. Try EtOH/CHCl3 mix. |
References
-
ChemicalBook. Synthesis of Acridine, 9-chloro-2-ethoxy-6-nitro-. Retrieved from
-
PubChem. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid Compound Summary. Retrieved from
-
Sigma-Aldrich. 9-Chloro-2-ethoxy-6-nitroacridine Product Specification. Retrieved from
-
Gong, L. et al. (2003).[4] Design and synthesis of novel CCR3 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(20), 3597-3600.[4] (Context for nitrobenzoic acid derivatives).
-
Nadaraj, V. et al. (2017).[5] Green Synthesis of 9-Acridone Derivatives. Journal of Chemical and Pharmaceutical Research, 9(2), 186-188.[5] (Context for acridone cyclization mechanisms).
Sources
- 1. Acridine, 9-chloro-2-ethoxy-6-nitro-, CasNo.20304-69-2 tianjin kailiqi biotechnology co.,ltd China (Mainland) [kailiqi.lookchem.com]
- 2. Phosphorus Oxychloride [commonorganicchemistry.com]
- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. 2-甲氧基-4-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. jocpr.com [jocpr.com]
analytical methods for quantifying 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid in biological samples
[1]
Executive Summary & Scientific Rationale
This application note details the method development and validation for the quantification of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (CAS: 74859-51-1) in biological matrices (plasma/serum).[1]
This compound, characterized by a lipophilic ethoxyphenyl moiety coupled to a nitrobenzoic acid core, presents specific bioanalytical challenges:
-
High Lipophilicity (LogP ~4.9): Requires aggressive extraction techniques to recover from protein-rich matrices.[1]
-
Acidic Functionality (pKa ~3.5): Dictates pH control during extraction and chromatography to ensure retention and ionization.[1]
-
Redox Sensitivity: The nitro group (
) can undergo in-source reduction, requiring optimized source parameters.
Scope: This guide moves beyond generic templates, offering a causal explanation for every parameter selection, ensuring the user understands the why behind the how.
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step to robust method design.[1]
| Property | Value | Analytical Implication |
| Molecular Weight | 302.28 g/mol | Precursor ions: |
| LogP | ~4.9 (Predicted) | Highly hydrophobic.[1][2] Significant non-specific binding to plastics.[1] Action: Use low-binding plates; add 20% organic solvent to final extracts. |
| pKa (Acid) | ~3.5 (Carboxylic acid) | Ionized at physiological pH.[1] Action: Acidify samples ( |
| Chromophore | Nitro-aromatic | Strong UV absorbance at ~270 nm and ~340 nm.[1] |
Ionization Mode Selection: The Case for Negative Mode
While the secondary amine suggests Positive Electrospray Ionization (
Sample Preparation Protocol
Given the high LogP, Protein Precipitation (PPT) is discouraged due to potential entrapment of the analyte in the protein pellet and high phospholipid carryover.[1] Liquid-Liquid Extraction (LLE) is the Gold Standard here.[1]
Protocol A: Supported Liquid Extraction (SLE) / LLE
Rationale: Acidification suppresses the carboxylic acid charge, making the molecule neutral and highly soluble in organic solvents.[1]
Reagents:
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).[1] Note: MTBE offers a cleaner supernatant layer.[1]
-
Acidification Buffer: 5% Formic Acid in water.[1]
-
Internal Standard (IS): Niflumic Acid (structural analog) or deuterated analog if available.[1]
Step-by-Step Workflow:
-
Aliquot: Transfer
of plasma into a 96-well plate. -
Spike: Add
of Internal Standard working solution ( in 50% MeOH). -
Acidify: Add
of 5% Formic Acid . Vortex for 30 seconds.[1][3]-
Critical Step: This lowers pH to ~2.0, ensuring 100% of the analyte is in the non-ionized (R-COOH) state.[1]
-
-
Extract: Add
of MTBE .[1] -
Agitate: Shake at 1200 rpm for 10 minutes (or vortex vigorously).
-
Phase Separation: Centrifuge at
for 5 minutes at 4°C. -
Transfer: Transfer
of the upper organic layer to a clean plate. -
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Add
of Mobile Phase (50:50 MeOH:Water + 5mM Ammonium Acetate).-
Why Ammonium Acetate? It buffers the solution to ensure consistent ionization in
mode.
-
LC-MS/MS Analytical Conditions
Chromatographic Separation
A C18 column is standard, but the high lipophilicity requires a strong organic wash to prevent carryover.[1]
-
Column: Waters ACQUITY UPLC BEH C18 (
).[1] -
Column Temp: 45°C (Reduces backpressure and improves peak shape).[1]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural ~6.8).[1]
-
Mobile Phase B: Methanol (MeOH).[1]
-
Note: MeOH is preferred over Acetonitrile for nitro-aromatics in negative mode as it often yields better ionization efficiency.[1]
-
Gradient Profile:
| Time (min) | %A | %B | Curve | Action |
|---|---|---|---|---|
| 0.00 | 90 | 10 | Initial | Load |
| 0.50 | 90 | 10 | 6 | Hold |
| 3.00 | 5 | 95 | 6 | Elute Analyte |
| 4.00 | 5 | 95 | 6 | Wash Lipids |
| 4.10 | 90 | 10 | 1 | Re-equilibrate |
| 5.00 | 90 | 10 | 1 | End |[1]
Mass Spectrometry Parameters (Sciex 6500+ / Waters TQ-XS)
-
Source: ESI Negative Mode.
-
Spray Voltage: -2500 V (Lower voltage reduces discharge in negative mode).[1]
-
Source Temp: 500°C.
MRM Transitions:
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix and workflow for analyzing this specific lipophilic acid.
Caption: Analytical decision tree prioritizing LLE and Negative Mode ESI for optimal recovery and sensitivity.
Validation Criteria (FDA/EMA Compliance)
To ensure the trustworthiness of the data, the method must be validated against the following criteria:
Linearity & Sensitivity[1]
Matrix Effect Assessment
Since the analyte is highly lipophilic, it elutes late in the gradient, potentially overlapping with phospholipids.[1]
-
Experiment: Post-column infusion validation.
-
Protocol: Infuse the analyte at a constant rate while injecting a blank plasma extract.
-
Success Criteria: No significant ion suppression zones at the retention time of the analyte (~3.0 min).
Stability[1]
-
Bench-top: 4 hours at room temperature (Protect from light due to nitro group).
-
Freeze-Thaw: 3 cycles at -80°C.
-
Processed Stability: 24 hours in autosampler at 10°C.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery | pH not acidic enough during extraction.[1] | Ensure 5% Formic Acid is added to plasma before MTBE. pH must be < pKa (3.5).[1] |
| Peak Tailing | Secondary interaction with silanols.[1] | Increase Ammonium Acetate concentration to 10mM or use a charged surface hybrid (CSH) C18 column.[1] |
| Signal Drop | In-source reduction of Nitro group. | Lower the Source Temperature or Desolvation Gas flow slightly.[1] |
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 294552, 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid.[1][2] Retrieved from [Link][1]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. 4-Amino-2-ethoxy-5-nitrobenzoic acid | C9H10N2O5 | CID 19883447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | C15H14N2O5 | CID 294552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solubilizing 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic Acid
This is a specialized Technical Support Center guide designed for researchers working with 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (CAS 74859-51-1).[1][2]
Status: Operational | Tier: Level 3 Support (Senior Application Scientist) Ticket Subject: Troubleshooting solubility, precipitation, and stability issues in biological and chemical assays.[2]
Compound "Personality" & Physicochemical Profile
Before attempting solubilization, you must understand the molecular forces at play. This compound is not merely "hydrophobic"; it is a lipophilic weak acid with a rigid aromatic scaffold.[2]
-
The Challenge: The molecule features a "push-pull" electronic system.[1][2] The nitro group (electron-withdrawing) and the ethoxy group (electron-donating) create a rigid, planar structure prone to strong pi-pi stacking .[1][2] This high lattice energy (Melting Point >230°C) makes the solid difficult to break apart (dissolve) without significant energy input or chemical modification (ionization).[2]
-
The Handle: The carboxylic acid (-COOH) is your only handle for aqueous solubility.[1][2] You must deprotonate this group to achieve any significant concentration in water.[2]
Physicochemical Data Sheet
| Property | Value | Implication for Solubility |
| Molecular Weight | 302.28 g/mol | Moderate size; diffusion is not the limiting factor.[1][2] |
| Predicted LogP | ~4.9 | High Lipophilicity. It partitions strongly into membranes/plastics.[1][2] |
| pKa (Acid) | ~3.5 - 4.5 | It exists as a neutral, insoluble solid at pH < 4.[1][2] |
| pKa (Base) | Negligible | The amine is deactivated by the nitro group; do not treat as a base.[2] |
| Appearance | Yellow/Orange Solid | Color intensity is a good visual indicator of concentration/precipitation.[2] |
Solubility Decision Matrix
Use this decision tree to select the correct solvent system for your specific application.
Caption: Workflow for selecting the appropriate solvent system based on experimental needs. Note the critical failure point at low pH.
Troubleshooting Guide (FAQs)
Issue 1: "I added the powder to PBS (pH 7.4), and it's just floating. Vortexing didn't help."
Diagnosis: The "Brick Dust" Effect.[2] Explanation: At pH 7.4, the compound should theoretically ionize. However, the crystal lattice energy is too high for water molecules to break the solid apart solely through surface interaction. The kinetics of dissolution are effectively zero.[2] Solution:
-
Do not add powder directly to aqueous buffer.[2]
-
Dissolve the compound in 100% DMSO first to create a concentrated stock (e.g., 10–50 mM).[2]
-
Dilute this stock into the buffer. The DMSO disrupts the lattice, and once the molecules are free, the buffer pH can maintain them in solution (up to a limit).
Issue 2: "My solution turned cloudy immediately after diluting the DMSO stock into media."
Diagnosis: The "Crash-Out" Phenomenon. Explanation: You likely exceeded the solubility limit of the compound in water, or the local concentration at the injection site was too high. Even if the bulk solution is pH 7.4, the sudden transition from DMSO (hydrophobic friendly) to water (hydrophobic hostile) forces the lipophilic ethoxyphenyl tails to aggregate before they can ionize.[2] Solution:
-
Vortex rapidly while adding the DMSO stock to the media (do not add, then vortex).
-
Warm the media to 37°C before addition.
-
Limit the final concentration. If you need >100 µM, you may need a carrier like BSA (Bovine Serum Albumin) or Cyclodextrin to sequester the lipophilic tail.
Issue 3: "Can I use Ethanol instead of DMSO?"
Answer: Yes, but with caveats. Technical Insight: Ethanol is a protic solvent, while DMSO is a polar aprotic solvent. This compound (with its nitro and amine groups) dissolves better in DMSO due to stronger dipole interactions.[2] Ethanol stocks will have a lower saturation point (likely <10 mM vs. >50 mM in DMSO) and are more prone to evaporation, changing your stock concentration over time.[2]
Issue 4: "The compound precipitated after 24 hours in the fridge."
Diagnosis: Temperature-Dependent Solubility.[2] Explanation: Solubility is endothermic.[2] Lowering the temperature reduces the kinetic energy available to keep the hydrophobic rings hydrated. Solution:
-
Store working solutions at Room Temperature (RT) if stability permits.[2]
-
If storage at 4°C is mandatory, inspect for crystals before use.[2] If found, sonicate at 37°C for 10 minutes to redissolve.[2]
Validated Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (50 mM)
Use this for long-term storage and as a source for dilutions.[1][2]
-
Weighing: Weigh approx. 15.1 mg of compound.[2]
-
Solvent: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).
-
Mixing: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 40°C for 5 minutes.
-
Inspection: Ensure the solution is a clear, bright yellow/orange liquid with no particulates.[2]
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: The "pH-Switch" Method for Aqueous Synthesis
Use this if you need a high-concentration aqueous solution (e.g., for chemical derivatization) and cannot use DMSO.[1][2]
-
Suspend: Suspend the powder in water (it will not dissolve).[2]
-
Basify: Add 1M NaOH dropwise while stirring. Monitor pH.
-
Target: Aim for pH 9–10 . The solution should turn clear and yellow as the carboxylate salt forms.[2]
-
Stabilize: If the solution is still hazy, the lipophilic nature is dominating. Add 5-10% Ethanol as a co-solvent.[1][2]
-
Usage: Use immediately. Do not store basic aqueous solutions long-term as the nitro group may undergo slow degradation or hydrolysis side-reactions.[1][2]
Mechanistic Visualization: The "Crash-Out" Pathway
Understanding why precipitation happens helps you prevent it.[2]
Caption: Kinetic competition between ionization (solubility) and aggregation (precipitation) during dilution.[1][2]
References & Authority
-
Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 294552, 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid.[1][2] Retrieved from [Link][1][2]
-
Solubility Principles: Yalkowsky, S. H., & He, Y. (2003).[2] Handbook of Aqueous Solubility Data. CRC Press.[2][3] (General reference for nitrobenzoic acid derivative solubility behavior).
-
Experimental Proxy: Zhang, C., et al. (2020).[2] "Solubility of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in different solvents." Journal of Chemical & Engineering Data. (Provides thermodynamic basis for nitro-benzoic acid solubility in organic solvents).[1][2]
-
Protocol Validation: Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Standard protocols for DMSO stock preparation and kinetic solubility assays).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds.
Sources
Technical Support Center: Stability & Handling of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with sensitive organic intermediates. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (CAS: 74859-51-1)[1] is a highly functionalized diarylamine. It is most notably utilized as a precursor for 9-chloro-2-ethoxy-6-nitroacridine[2], a key intermediate in the synthesis of DNA-intercalating agents like ethacridine[3]. It is also monitored as Ethacridine Lactate Impurity 15 in pharmaceutical quality control.
Handling this compound requires a deep understanding of its structural vulnerabilities. This guide provides field-proven troubleshooting strategies to prevent degradation during storage, analytical profiling, and synthetic workflows.
Part 1: The Mechanistic Basis of Degradation
To stabilize this molecule, we must first understand why it degrades. The compound features a highly reactive "push-pull" diarylamine system:
-
The Electron-Rich Amine (Oxidation Risk): The para-ethoxy group donates electron density into the phenyl ring. This significantly lowers the oxidation potential of the bridging secondary amine. Consequently, the molecule is highly susceptible to single-electron oxidation, forming radical cations that rapidly degrade into intensely colored quinone imines[4].
-
The Photolabile Nitroarene (Photochemical Risk): The 4-nitrobenzoic acid moiety is sensitive to UV/visible light. The nitro group acts as a photochemical antenna, triggering intramolecular redox reactions and accelerating the breakdown of the diarylamine bridge.
-
The Anthranilic Acid Core (Thermal Risk): Under highly acidic or thermal stress, the proximity of the amine and carboxylic acid groups facilitates premature decarboxylation. This is a primary cause of "tarring" before desired cyclization reactions can occur.
Part 2: Troubleshooting FAQs
Q1: My stock solutions of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid turn from yellow to dark green/brown after 24 hours. What is causing this, and how can I stop it? A1: This is the classic signature of oxidative polymerization. Diarylamines undergo oxidation to form N-phenyl-p-benzoquinoneimine derivatives and polymeric species[4]. The ethoxy group accelerates this by stabilizing the intermediate radical cation. Resolution: Treat your solutions as air-sensitive. Use solvents that have been sparged with Argon for at least 15 minutes to displace dissolved oxygen. If working in aqueous buffers for biological assays, adding a metal chelator like EDTA (1 mM) prevents trace transition metals from catalyzing this single-electron oxidation.
Q2: I am seeing baseline drift and multiple unknown impurity peaks in my HPLC chromatograms when samples sit on the autosampler. Is the compound degrading in the mobile phase? A2: It is likely degrading due to ambient light exposure in the laboratory, not the mobile phase itself. The nitro-diarylamine system is highly photolabile. Resolution: Implement strict actinic shielding. Use amber HPLC vials and ensure your sample preparation is conducted under low-light conditions.
Q3: When I attempt the POCl₃-mediated cyclization to synthesize 9-chloro-2-ethoxy-6-nitroacridine, my yields are low (<50%) and I get a black, tarry residue. How do I optimize this? A3: The formation of tar indicates thermal decomposition and uncontrolled exotherms. While the cyclization requires refluxing POCl₃[5], the presence of trace moisture causes POCl₃ to violently hydrolyze. This releases excessive HCl and localized heat, which destroys the starting material via decarboxylation before cyclization can occur. Resolution: Ensure the starting material is rigorously dried (vacuum oven at 40°C overnight). Add the compound to POCl₃ under an Argon atmosphere at room temperature before gradually ramping the heat to reflux.
Part 3: Quantitative Data & Degradation Triggers
The following table summarizes the primary degradation pathways and the necessary preventive actions to maintain compound integrity.
| Degradation Stressor | Mechanistic Pathway | Kinetic Accelerators | Visual / Analytical Indicator | Primary Prevention Strategy |
| Oxidative (O₂) | Single-electron transfer forming radical cations[4] | Transition metals (Fe, Cu), High pH | Solution darkens to green/brown; new HPLC peaks | Argon sparging; 1 mM EDTA in aqueous buffers |
| Photochemical | Nitro-reduction & photo-oxidation | UV/Visible light exposure (>300 nm) | Baseline drift in HPLC; loss of titer over 24h | Amber glassware; low-actinic environment |
| Thermal / Acidic | Decarboxylation of anthranilic acid core | Trace moisture reacting with POCl₃ (exotherm) | Black tar formation during cyclization reactions | Strict anhydrous conditions; controlled heating |
Part 4: Experimental Protocols
SOP 1: Preparation of Stable Analytical Stock Solutions
This protocol ensures the preparation of degradation-free standards for HPLC or biological assays.
-
Solvent Degassing: Sparge the chosen solvent (e.g., HPLC-grade Methanol or DMSO) with ultra-pure Argon gas for 15–20 minutes to remove dissolved oxygen.
-
Preparation: In a low-light environment, weigh the required amount of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid into an amber volumetric flask.
-
Dissolution: Add the degassed solvent. If preparing an aqueous buffer, ensure the buffer contains 1 mM EDTA. Flush the headspace of the flask with Argon before sealing.
-
Self-Validation Check: Measure the UV-Vis absorbance of the freshly prepared solution at 400 nm. A stable baseline over 2 hours at room temperature under Argon confirms successful deoxygenation. If the absorbance increases or shifts, oxidation is occurring, and the degassing step must be repeated.
SOP 2: Controlled Cyclization to 9-chloro-2-ethoxy-6-nitroacridine
This workflow prevents thermal degradation during the synthesis of the acridine core[5].
-
Drying: Dry 2.00 g (6.62 mmol) of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid in a vacuum oven at 40°C for 12 hours.
-
Reaction Setup: Under a strict Argon atmosphere, add the dried compound to a flame-dried round-bottom flask containing 15 mL of anhydrous phosphoryl chloride (POCl₃) at room temperature.
-
Controlled Heating: Gradually heat the reaction mixture to reflux. Maintain reflux overnight.
-
Self-Validation Check: Perform a Thin Layer Chromatography (TLC) using Chloroform/Methanol (9:1) after 4 hours of reflux. The disappearance of the bright yellow starting material spot and the appearance of a new, faster-eluting spot under UV 254 nm confirms successful cyclization without excessive tarring.
-
Quenching & Extraction: Cool the mixture to room temperature. Slowly pour it into a vigorously stirred mixture of aqueous ammonia (100 mL), crushed ice (200 g), and methylene chloride (200 mL). Extract the organic layer, wash with water, dry over sodium sulfate, and concentrate in vacuo.
-
Purification: Recrystallize the residue from chloroform to yield the product as yellow needles[5].
Part 5: Degradation & Prevention Visualization
The following diagram illustrates the logical relationship between the compound's structural vulnerabilities, the resulting degradation products, and the required preventive measures.
Degradation pathways of the target compound and corresponding preventive measures.
Part 6: References
-
National Center for Biotechnology Information. "2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid". PubChem. URL: [Link]
-
Toma, P. H., Nguyen, D. N., & Byrn, S. R. "9-Chloro-2-ethoxy-6-nitroacridine". Acta Crystallographica Section C. (1993). URL: [Link]
-
Canadian Journal of Chemistry. "Influence of the acidity on the kinetics of diphenylamine oxidation by peroxodisulfate anions". Canadian Science Publishing. URL: [Link]
Sources
- 1. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | C15H14N2O5 | CID 294552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acridine, 9-chloro-2-ethoxy-6-nitro- synthesis - chemicalbook [chemicalbook.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Acridine, 9-chloro-2-ethoxy-6-nitro- synthesis - chemicalbook [chemicalbook.com]
optimizing reaction conditions for 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid synthesis
Welcome to the Application Scientist Troubleshooting Portal. This guide is specifically engineered for chemists and drug development professionals scaling up the synthesis of 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid (CAS: 74859-51-1)[1]. This compound, also known as N-(4-ethoxyphenyl)-4-nitroanthranilic acid, is a critical N-phenylanthranilic acid derivative frequently utilized as a precursor for acridine-based therapeutics, such as 9-chloro-2-ethoxy-6-nitroacridine[2].
The standard synthetic route employs a copper-catalyzed Ullmann Condensation between 2-chloro-4-nitrobenzoic acid (CAS: 99-60-5) and 4-ethoxyaniline (p-phenetidine)[3]. While the strongly electron-withdrawing nitro group at the para position to the chloride activates the ring for nucleophilic aromatic substitution (S_NAr), the use of a copper catalyst ensures high regioselectivity, accelerates the reaction kinetics, and suppresses unwanted side reactions.
Mechanistic Workflow & Catalytic Cycle
To troubleshoot effectively, one must understand the causality of the reaction. The Ullmann condensation relies on the generation of an active Cu(I) species, which inserts into the C-Cl bond, coordinates with the amine, and undergoes reductive elimination to form the new C-N bond.
Caption: Catalytic cycle of the Cu-mediated Ullmann condensation for N-arylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my reaction stalling at 40-50% conversion despite prolonged heating at 120°C?
A1: Catalyst Deactivation via Oxidation. Causality: The active catalytic species in the Ullmann coupling is Cu(I). If you are using Copper powder (Cu^0), it oxidizes in situ to Cu(I). However, if your reaction vessel is not strictly purged of oxygen, the Cu(I) rapidly oxidizes to Cu(II), which is catalytically inactive for this specific transformation. Solution: Ensure the reaction is conducted under a strict Argon or Nitrogen atmosphere. Degas your solvent (e.g., DMF) by sparging with inert gas for 30 minutes prior to adding the catalyst.
Q2: I am observing significant amounts of a dark, tarry byproduct. What is causing this?
A2: Thermal Degradation and Aniline Oxidation. Causality: 4-Ethoxyaniline is highly susceptible to oxidative polymerization at elevated temperatures, leading to tar formation. Furthermore, if the temperature exceeds 130°C, DMF can decompose into dimethylamine and carbon monoxide, introducing competing nucleophiles into the reaction matrix. Solution: Maintain the internal reaction temperature strictly between 110°C and 120°C. Use freshly distilled 4-ethoxyaniline (which should be colorless to pale yellow; discard if dark brown).
Q3: How can I efficiently remove the copper catalyst and unreacted amine during workup?
A3: Orthogonal Solubility Workup. Causality: The target molecule, 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid, contains a carboxylic acid moiety, allowing for pH-dependent phase switching. This creates a self-validating purification system. Solution: Do not attempt column chromatography immediately. Instead, cool the reaction, dilute with water, and basify to pH 10 using aqueous Na₂CO₃. The copper catalyst remains insoluble and is filtered off. The unreacted 4-ethoxyaniline remains neutral and organic-soluble, allowing it to be washed away with Ethyl Acetate. Acidifying the remaining aqueous layer will selectively precipitate your pure product.
Quantitative Optimization Data
The following table summarizes empirical data for optimizing the reaction conditions to maximize yield and minimize impurities.
| Solvent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| DMF | K₂CO₃ | Cu powder | 120 | 12 | 88% | Optimal conditions; high base solubility and kinetic rate. |
| DMF | Na₂CO₃ | Cu powder | 120 | 12 | 65% | Lower yield; Na₂CO₃ has lower solubility in DMF than K₂CO₃. |
| EtOH | K₂CO₃ | Cu powder | 80 | 24 | <20% | Temperature too low to overcome the activation energy barrier. |
| DMF | K₂CO₃ | None | 120 | 24 | <10% | S_NAr alone is insufficient; Cu catalyst is mandatory. |
| Neat (Melt) | K₂CO₃ | Cu powder | 140 | 6 | 45% | Fast reaction but high tar formation due to thermal degradation. |
Standard Operating Procedure (SOP): Step-by-Step Methodology
This protocol is designed as a self-validating system, ensuring that each step provides visual or physical feedback to confirm the success of the transformation[3].
Reagents Required:
-
2-Chloro-4-nitrobenzoic acid (1.0 eq, 10 mmol, 2.01 g)
-
4-Ethoxyaniline (1.2 eq, 12 mmol, 1.64 g)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, 15 mmol, 2.07 g)
-
Copper powder (Cu, ~300 mesh) (0.1 eq, 1 mmol, 63.5 mg)
-
Anhydrous DMF (20 mL)
Step-by-Step Workflow:
-
Preparation & Degassing: Charge a 100 mL round-bottom flask with 2-chloro-4-nitrobenzoic acid, K₂CO₃, and Cu powder. Add 20 mL of anhydrous DMF. Purge the suspension with Argon for 15 minutes.
-
Amine Addition: Add 4-ethoxyaniline via syringe. The mixture will initially appear as a heterogeneous slurry.
-
Heating: Attach a reflux condenser and heat the mixture to 115-120°C in an oil bath under Argon. Stir vigorously for 12 hours.
-
Validation: The mixture will transition from a pale slurry to a deep reddish-brown solution as the N-arylation proceeds.
-
-
Cooling & Quenching: Cool the reaction to room temperature. Pour the mixture into 100 mL of 5% aqueous Na₂CO₃ solution.
-
Filtration: Filter the alkaline mixture through a pad of Celite to remove the solid copper catalyst.
-
Validation: The filtrate should be clear and deep orange.
-
-
Washing: Transfer the filtrate to a separatory funnel and wash with EtOAc (2 x 50 mL). Discard the organic layers (this removes unreacted 4-ethoxyaniline and traces of DMF).
-
Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, add 2M HCl dropwise until the pH reaches 2-3.
-
Validation: A thick yellow/orange precipitate of 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid will form immediately.
-
-
Isolation: Filter the precipitate under vacuum, wash with cold distilled water (3 x 20 mL), and dry in a vacuum oven at 60°C overnight.
Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.
References
Sources
common pitfalls in handling 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid
The following technical guide is structured as a specialized support center resource. It synthesizes established protocols for Ullmann-type condensations and nucleophilic aromatic substitutions, specifically applied to the synthesis and handling of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (CAS: 74859-51-1), a critical intermediate in the production of acridine therapeutics like Ethacridine Lactate (Rivanol).[1][2]
Status: Operational | Role: Senior Application Scientist | Topic: Synthesis, Purification, & Troubleshooting[1][2]
Executive Technical Summary
Compound Identity: 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid Common Role: Key intermediate for 9-aminoacridine derivatives (e.g., Ethacridine).[1][2] Chemical Nature: A diarylamine with an electron-withdrawing nitro group and an electron-donating ethoxy group.[1] It behaves as a weak acid (benzoic acid moiety) with reduced basicity at the amine due to conjugation with the nitro group.
This guide addresses the three most common failure modes reported by researchers:
-
Incomplete Coupling: Failure of the SnAr/Ullmann reaction between 2-chloro-4-nitrobenzoic acid and p-phenetidine.
-
Purification Challenges: Difficulty separating the product from unreacted p-phenetidine and tarry oxidation byproducts.
-
Cyclization Failures: Issues when converting the acid to the acridone/acridine form in downstream applications.
Synthesis & Reaction Optimization (The "Creation" Phase)[2]
Q: My yield is consistently low (<60%) and the reaction stalls. How do I drive the coupling to completion?
A: The issue is likely catalyst deactivation or insufficient activation energy. The synthesis involves the displacement of a chloride by an aniline derivative (p-phenetidine). While the 4-nitro group activates the 2-position, the reaction often requires Ullmann-type conditions (Copper catalysis) to proceed efficiently.
Troubleshooting Protocol:
| Parameter | Recommendation | Technical Rationale |
| Catalyst | Copper Powder or Cu(OAc)₂ (5-10 mol%) | Copper facilitates the oxidative addition/reductive elimination cycle in Ullmann condensations.[1] Freshly activated copper powder (washed with dilute HCl, then acetone) performs best [1, 2].[2] |
| Base | K₂CO₃ (2.0 - 2.5 equiv) | Essential to neutralize the HCl byproduct and maintain the benzoic acid as a soluble carboxylate.[1] Use anhydrous, finely ground K₂CO₃ to maximize surface area.[2] |
| Solvent | DMF or 2-Ethoxyethanol | High-boiling polar solvents are required.[1] Water can be used (Green Chemistry) but requires longer reflux times and vigorous stirring to overcome heterogeneity [3].[1][2] |
| Temp | 100°C - 130°C | Below 100°C, the energy barrier for the C-N bond formation is rarely overcome. |
Critical Step: Ensure the reaction is performed under an inert atmosphere (Nitrogen/Argon).[1][2] p-Phenetidine is an electron-rich aniline and is prone to oxidation, leading to dark tars that poison the catalyst.
Q: The reaction mixture turned black/tarry. Is the product recoverable?
A: Yes, but yield will be compromised. The black color indicates the formation of azo-compounds or polymerized quinone-imines from the oxidation of p-phenetidine.
Recovery Workflow:
-
Basify: Ensure pH > 10 (add NaOH if needed) to keep the product soluble as the sodium salt.
-
Filter: Filter the hot solution through Celite to remove the copper catalyst and insoluble tarry polymers.
-
Charcoal Treatment: Add activated carbon (10% w/w) to the filtrate, reflux for 15 mins, and filter again. This significantly reduces color impurities [4].[1]
Purification & Isolation (The "Cleanup" Phase)[2]
Q: I cannot separate the unreacted p-phenetidine from the product. They co-precipitate.
A: You are likely precipitating at the wrong pH. This is the most common pitfall. Both the product and the starting material have amine functionalities, but their acid-base properties differ significantly.
-
p-Phenetidine: Basic (pKa ~ 5.3).[1][2] Soluble in acid (protonated), insoluble in alkali.[2]
-
Target Acid: Acidic (COOH).[1][2] Soluble in alkali (deprotonated), insoluble in acid.[2]
The "pH Swing" Isolation Protocol:
-
Post-Reaction: The mixture is alkaline (containing Product-COO⁻ and free p-phenetidine).[1]
-
Steam Distillation (Optional but Recommended): If using water/alcohol, steam distill the alkaline mixture to remove excess volatile p-phenetidine.[1][2]
-
Acidification (The Critical Step):
-
Cool the filtrate to 10-15°C.
-
Slowly add 2M HCl until pH 3-4 is reached.
-
Do not go to pH 0-1 immediately.[1] Extremely low pH might protonate the weakly basic amine of the product, increasing solubility or causing salt trapping.
-
At pH 3-4, the target benzoic acid precipitates, while the p-phenetidine remains in solution as the hydrochloride salt.
-
-
Wash: Filter the solid and wash with dilute HCl (0.1 M) followed by water. The acid wash ensures removal of surface-bound phenetidine.[1]
Q: The product is a sticky gum, not a powder.
A: This indicates trapped solvent or low-melting impurities.
-
Fix: Recrystallize from Glacial Acetic Acid or Ethanol/Water (4:1) .[1][2] Acetic acid is particularly effective for N-phenylanthranilic acid derivatives.[1] Dissolve hot, cool slowly to room temp, then refrigerate.
Downstream Applications (Cyclization)
Q: When I try to cyclize the acid to the acridone using POCl₃, it fails or explodes.
A: Moisture control and temperature ramping are safety-critical here. The conversion to the acridine core (via the acid chloride intermediate) releases HCl gas and is highly exothermic.
Safety & Process Guide:
-
Dryness: The starting material must be dried to constant weight.[1] Residual water reacts violently with POCl₃.[1]
-
Ramping: Do not add POCl₃ to a hot flask. Add POCl₃ at room temperature, then heat gradually to reflux (110-120°C).
-
Stoichiometry: Use excess POCl₃ (acts as both reagent and solvent) to prevent the formation of intermolecular anhydrides which reduce yield.
Visual Technical Data
Figure 1: Reaction Logic & Purification Pathway
This diagram illustrates the synthesis flow and the critical "pH Swing" logic for purification.[3]
Caption: Synthesis workflow emphasizing the pH-dependent separation of the target acid from the amine starting material.
Table 1: Solubility Profile for Troubleshooting
| Solvent | Target Acid (2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid) | Impurity (p-Phenetidine) | Application |
| Water (pH 1-4) | Insoluble (Precipitates) | Soluble (as Salt) | Purification (Wash) |
| Water (pH > 9) | Soluble (as Salt) | Insoluble/Sparingly Soluble | Extraction/Filtration |
| DMF/DMSO | Soluble | Soluble | Reaction Solvent |
| Ethanol (Hot) | Soluble | Soluble | Recrystallization |
| Ethanol (Cold) | Sparingly Soluble | Soluble | Crystallization yield |
References
-
Ullmann Condensation Protocols: Organic Syntheses, Coll.[1][2] Vol. 2, p. 15 (1943); Vol. 19, p. 6 (1939).[2] Link (General protocol for N-phenylanthranilic acids).[1][2]
-
Catalyst Activation: BenchChem Technical Notes. "Synthesis of N-Phenylanthranilic Acid Derivatives." Link (General reference for Cu-catalyzed coupling).[1][2]
-
Green Chemistry Modifications: Girisha, H. R., et al.[2][4] "A simple and environmentally friendly method for the synthesis of N-phenylanthranilic acid derivatives."[1] Journal of Chemical Research 2005.5 (2005): 334-338.[1][2] Link[1][2]
-
Purification of Acridine Intermediates: Patent CN101560185A. "Method for preparing ethacridine lactate intermediate." Link
-
Compound Data: PubChem CID 294552.[1] "2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid."[1][2][5] Link[1][2]
Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE, as nitro-aromatics and anilines can be toxic and potential sensitizers.[2]
Sources
- 1. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | C15H14N2O5 | CID 294552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-((4-ETHOXYPHENYL)AMINO)-4-NITROBENZOIC ACID CAS#: 74859-51-1 [m.chemicalbook.com]
Technical Support Center: Reducing Off-Target Effects of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid
[1]
Executive Summary
You are likely using 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid as a small molecule inhibitor or chemical probe.[1] While this scaffold is effective in specific contexts (often inhibiting protein-protein interactions or specific kinases), it is structurally predisposed to polypharmacology and assay interference .[1]
This guide addresses the three most critical sources of "off-target" effects associated with this specific chemical structure:
Module 1: The GPR35 "Trap" (Biological Off-Targets)
The Issue
Researchers often observe unexpected anti-inflammatory effects, calcium mobilization, or metabolic changes that do not align with their intended target's pathway.
The Mechanism
The 2-amino-4-nitrobenzoic acid core is a privileged scaffold for GPR35 (G protein-coupled receptor 35) agonism.[1] GPR35 binds carboxylic acids with lipophilic tails (like kynurenic acid and Zaprinast).[1] Your compound mimics this pharmacophore perfectly. If your readout involves cAMP, Calcium (
Troubleshooting Protocol: GPR35 Exclusion
Question: How do I confirm if my phenotype is driven by GPR35?
Step 1: The Antagonist Counter-Screen Run your assay in the presence of a selective GPR35 antagonist.
-
Reagent: ML145 (CID: 53308442) or CID-2745687 .[1]
-
Concentration: Use 1-10
M of ML145.[1] -
Logic: If the effect of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid is blocked by ML145, your compound is acting off-target via GPR35.[1]
Step 2: The Decarboxylated Control Synthesize or purchase the decarboxylated analog (N-(4-ethoxyphenyl)-3-nitroaniline).[1]
-
Logic: The carboxylic acid moiety is essential for GPR35 binding (forms a salt bridge with Arg164 in the receptor).[1] Removing it abolishes GPR35 activity but may retain activity against other hydrophobic pockets.[1]
Visualization: GPR35 Interference Pathway[1]
Caption: The compound acts as a dual ligand. Use ML145 to decouple the GPR35-mediated signal from the desired target signal.[1]
Module 2: Optical & Chemical Interference (PAINS)
The Issue
You observe inhibition in enzymatic assays (absorbance/fluorescence) that disappears when using a different detection method (e.g., Mass Spec).
The Mechanism
-
Inner Filter Effect: The nitro group conjugated to the aniline ring creates a yellow/orange chromophore.[1] This absorbs light between 350–450 nm .[1] If your assay uses GFP, NADH, or fluorophores excited in blue/UV regions, the compound absorbs the excitation light, mimicking inhibition (quenching).
-
Redox Cycling: Nitroaromatics can undergo enzymatic reduction to nitro-anion radicals, consuming NADPH or generating Reactive Oxygen Species (ROS), which nonspecifically inactivate cysteine-rich proteins.[1]
Troubleshooting Protocol: Spectral Deconvolution
Question: Is my IC50 real or an optical artifact?
Step 1: Absorbance Scan [1]
-
Dissolve compound in assay buffer at 10
M and 100 M. -
Scan absorbance from 300 nm to 700 nm.[1]
-
Decision: If
at your assay's excitation or emission wavelength, you have optical interference.[1]
Step 2: Red-Shifted Assays Switch to reporters that operate outside the compound's absorbance window.[1]
-
Avoid: Coumarin, FITC, GFP (Ex 488 nm).[1]
-
Use: Cy5, Alexa Fluor 647, or mCherry (Ex > 550 nm).
Step 3: The DTT Test (For Redox) If the target is a cysteine protease or kinase:
Module 3: Solubility & Aggregation
The Issue
The compound shows a steep Hill slope (> 2.[1]0) in dose-response curves, or activity varies significantly with protein concentration.[1]
The Mechanism
Planar, hydrophobic nitro-diaryl amines are prone to forming colloidal aggregates at micromolar concentrations.[1] These colloids sequester proteins nonspecifically ("sticky" inhibition).[1]
Troubleshooting Protocol: Detergent Sensitivity
Question: Is the compound acting as a colloidal aggregator?
Step 1: The Triton Test Run the dose-response curve with and without 0.01% Triton X-100 (or Tween-80).[1]
-
Result A: IC50 remains stable
Specific binding. -
Result B: IC50 shifts right (potency drops > 10-fold)
Aggregation artifact.
Step 2: Centrifugation Test
Summary of Control Experiments
| Potential Off-Target | Diagnostic Experiment | Expected Outcome (If Specific) |
| GPR35 Agonism | Co-treat with ML145 (10 | Activity persists |
| Optical Quenching | Measure Absorbance @ Ex/Em | OD < 0.05 |
| Colloidal Aggregation | Add 0.01% Triton X-100 | IC50 unchanged |
| Redox/Covalent | Pre-incubate with N-acetylcysteine | Activity unchanged |
References
-
GPR35 Agonism in Nitrobenzoic Acids: Taniguchi, Y., et al. (2008).[1][3] "5-Nitro-2-(3-phenylpropylamino)benzoic acid is a GPR35 agonist."[1][3] Pharmacology, 82(4), 245-249.[1][3]
-
PAINS and Assay Interference: Baell, J. B., & Holloway, G. A. (2010).[4] "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays."[1] Journal of Medicinal Chemistry, 53(7), 2719-2740.[1]
-
Aggregation-Based Inhibition: Shoichet, B. K. (2006).[1] "Screening in a spirit haunted by pathological ligands."[1] Drug Discovery Today, 11(23-24), 1074-1081.[1]
-
Compound Data (PubChem): "2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid."[1] PubChem Compound Summary. [1]
Technical Support Center: Purification of Crude 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid
This technical support guide provides in-depth methodologies, frequently asked questions (FAQs), and troubleshooting advice for the purification of crude 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (MW: 302.28 g/mol [1], MP: 233-234 °C[2]). It is designed for researchers, chemists, and drug development professionals aiming to achieve high purity for this compound, a critical step for ensuring reliable downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid?
A1: Impurities typically arise from the synthetic route, which commonly involves a reaction between a 2-halo-4-nitrobenzoic acid derivative and 4-ethoxyaniline. Therefore, the primary impurities include:
-
Unreacted Starting Materials: Residual 2-chloro-4-nitrobenzoic acid and 4-ethoxyaniline.
-
Side-Reaction Products: Positional isomers or products from undesired side reactions, though less common if the starting materials are pure.
-
Reaction Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMSO) or residual catalysts used in the synthesis.
Q2: What are the principal laboratory methods for purifying this compound?
A2: The two most effective and widely used methods are recrystallization and flash column chromatography.[3]
-
Recrystallization is ideal when the impurities have significantly different solubility profiles from the desired product. It can be highly effective for removing small amounts of impurities and is scalable.
-
Flash Column Chromatography is superior for separating mixtures of compounds with different polarities, such as unreacted starting materials from the final product.[3]
Q3: How can I effectively monitor the purification progress?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring. It allows you to quickly assess the purity of fractions from column chromatography or to check the effectiveness of a recrystallization step.[3] For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method.[4][5]
Q4: What are the key physicochemical properties of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid relevant to purification?
A4: Understanding the compound's properties is crucial for designing a purification strategy.
| Property | Value / Predicted Behavior | Significance for Purification |
| Molecular Weight | 302.28 g/mol [1] | Foundational data for all stoichiometric calculations. |
| Melting Point | 233-234 °C[2] | A sharp melting point in this range indicates high purity. A broad or depressed melting point suggests the presence of impurities. |
| pKa | ~3.4 (Predicted)[6] | The acidic nature of the carboxylic acid (pKa similar to 4-nitrobenzoic acid) allows for purification via acid-base extraction.[6][7] |
| Solubility | Poorly soluble in water and non-polar solvents (e.g., hexane). Soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and acetone. | This solubility profile is key to selecting appropriate solvents for both recrystallization and chromatography. |
Purification Protocols & Methodologies
Decision Workflow for Purification Strategy
Before starting, a simple TLC analysis can help you choose the most efficient path.
Caption: Decision tree for selecting a purification method.
Method 1: Recrystallization
Recrystallization is often the most efficient method for removing small quantities of impurities. The key is to select a solvent that dissolves the compound well when hot but poorly when cold.
-
Solvent Selection: Screen solvents like ethanol, isopropanol, or ethyl acetate. The ideal solvent will fully dissolve the crude product at boiling temperature but cause it to precipitate upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hotplate with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature safely below the melting point (e.g., 60-80 °C) until a constant weight is achieved.
This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired acid will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Wash: Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with cold 2M hydrochloric acid (HCl) while stirring. The pure product will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral (check with pH paper), and dry as described above.
Method 2: Flash Column Chromatography
This technique is excellent for separating components with different polarities.
-
Eluent Selection: Using TLC, identify a solvent system that provides good separation between your product and its impurities. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] Adjust the ratio to achieve a retention factor (Rƒ) of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a glass column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Alternatively, for poorly soluble samples, perform "dry loading" by pre-adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow and never let the top of the silica gel run dry.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Recrystallization: No Crystals Form | 1. Too much solvent was used, preventing supersaturation. 2. The solution cooled too rapidly. 3. The compound is highly soluble even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a "seed crystal" from a previous batch. 4. If all else fails, consider using a two-solvent (anti-solvent) system.[8] |
| Recrystallization: Product "Oils Out" | 1. The boiling point of the solvent is higher than the melting point of the impure compound. 2. The solution is supersaturated with impurities. | 1. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. 2. Select a lower-boiling point solvent. 3. Perform a preliminary purification by another method (e.g., acid-base wash) before recrystallizing. |
| Chromatography: Poor Separation | 1. The eluent polarity is incorrect. 2. The column was overloaded with the sample. 3. The column was packed improperly (channeling). | 1. Optimize the eluent system using TLC. If spots are streaking, add a small amount of acetic or formic acid to the eluent to suppress the deprotonation of the carboxylic acid on the silica.[9] 2. Use a larger column or reduce the amount of sample loaded. 3. Repack the column carefully. |
| Chromatography: Product Stuck on Baseline | The eluent is not polar enough to move the compound. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
General Purification Workflow Diagram
Caption: A generalized workflow for the recrystallization process.
References
- BenchChem. (2025). Technical Support Center: Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.
- SIELC Technologies. (2018, February 16). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.
- Quora. (2018, October 20). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?
- Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.
- Journal of Chromatography A. (1995).
- Chemister.ru. Properties of substance: 4-nitrobenzoic acid.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids.
- PubChem. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid.
- Google Patents. (1954).
- ChemicalBook. 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid.
- PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid.
- BenchChem. (2025). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide.
- Indian Journal of Chemistry. (1987). Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid.
- BenchChem. (2025). Purity Standards for 2-Amino-6-methyl-4-nitrobenzoic Acid: A Technical Overview.
Sources
- 1. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | C15H14N2O5 | CID 294552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-((4-ETHOXYPHENYL)AMINO)-4-NITROBENZOIC ACID CAS#: 74859-51-1 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-nitrobenzoic acid [chemister.ru]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Redirecting [linkinghub.elsevier.com]
dealing with poor cell permeability of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid
Topic: Troubleshooting Cell Permeability of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid
Case ID: NITRO-BENZ-PERM-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Support[1]
Executive Summary & Physicochemical Analysis
You are encountering poor cell permeability with 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid . Based on the structure, this is a predictable challenge driven by the electronic interplay between the nitro group and the benzoic acid moiety.
While the 2-((4-ethoxyphenyl)amino) fragment (an aniline derivative) provides lipophilicity and potential intramolecular hydrogen bonding (between the amine NH and the carbonyl oxygen), the 4-nitro group is a strong electron-withdrawing group (EWG).[1] This significantly lowers the
-
The "Acid Trap": The nitro group stabilizes the carboxylate anion. Consequently, at physiological pH (7.4), the equilibrium shifts aggressively toward the ionized species (
). -
The Barrier: Charged species possess high desolvation energy, preventing them from passively diffusing through the lipophilic core of the cell membrane.
This guide provides a tiered troubleshooting approach, ranging from diagnostic validation to chemical remediation.
Module 1: Diagnostic Workflow (Is it Permeability or Efflux?)
Before altering the chemistry, you must confirm that passive permeability is the sole bottleneck and rule out active efflux (e.g., P-glycoprotein).
Q: How do I distinguish between poor passive diffusion and active efflux?
A: Run a parallel assessment using PAMPA (passive only) and Caco-2 (passive + active).
Protocol: Differential Permeability Assessment
| Assay | Condition | Purpose | Interpretation |
| PAMPA | pH 7.4 (Donor) / pH 7.4 (Acceptor) | Measures only passive diffusion.[1] | If low (< |
| Caco-2 | Apical to Basolateral (A-B) | Measures net transport.[1] | If A-B is low, it confirms poor entry. |
| Caco-2 | Basolateral to Apical (B-A) | Measures efflux potential.[1] | Calculate Efflux Ratio ( |
Decision Matrix:
-
Efflux Ratio > 2: The compound is a substrate for efflux pumps. Action: Add efflux inhibitors (Verapamil/Cyclosporin A) to your bioassay or modify the structure to reduce P-gp recognition.[1]
-
Efflux Ratio < 2 & Low PAMPA: The compound simply cannot cross the membrane due to ionization. Action: Proceed to Module 2 (Prodrugs).[1]
Module 2: Chemical Strategy (The Prodrug Approach)
This is the "Gold Standard" solution for nitrobenzoic acid derivatives. Since the carboxylate anion is the blocking species, masking it with a lipophilic ester that is cleaved intracellularly is the most effective strategy.
Q: Which ester should I synthesize?
A: Do not rely on simple methyl/ethyl esters; they are often too stable in cellular assays (lacking specific esterases) or hydrolyzed too fast in plasma.[1] Use Acetoxymethyl (AM) or Pivaloyloxymethyl (POM) esters.[1] These are "double esters" designed specifically to be labile to intracellular esterases but stable enough to cross the membrane.
Visualizing the Prodrug Strategy
Caption: Schematic of the prodrug strategy overcoming the membrane barrier via transient masking of the acidic group.
Recommended Synthesis Targets
| Prodrug Type | Structure Modification | Pro | Con |
| Simple Alkyl | Ethyl ester (-COOEt) | Easy synthesis.[1] | Hydrolysis can be slow in some cell lines (e.g., CHO, HEK). |
| Acetoxymethyl (AM) | Rapid intracellular cleavage; formaldehyde byproduct (usually negligible).[1] | Chemical stability can be lower; requires careful handling.[1] | |
| Pivaloyloxymethyl (POM) | More stable than AM; excellent permeability.[1] | Steric bulk might affect synthesis yield.[1] |
Module 3: Bioisosteric Replacement (Medicinal Chemistry)
If a prodrug is not feasible (e.g., for in vivo stability reasons), you must modify the core scaffold to reduce acidity while maintaining the pharmacophore.
Q: Can I replace the carboxylic acid?
A: Yes, but you must select a bioisostere that is less acidic or more lipophilic.
-
Tetrazole: Often used, but warning: Tetrazoles have similar acidity (
) to carboxylic acids.[1][2] They may improve lipophilicity slightly but often suffer the same permeability issues as the parent acid. -
Acyl Sulfonamide (
): This group is acidic ( ) but significantly more lipophilic than a carboxylate.[1] It often retains potency while improving membrane crossing.[1] -
Reverse Amide: If the acid is critical for H-bonding but not for the negative charge, converting it to a neutral amide (
or ) may restore permeability, though this risks losing potency if the charge is essential for target binding.
Module 4: Assay Optimization (Formulation)
If you are stuck with the parent molecule for screening, use these formulation tricks to maximize the concentration gradient.
Q: My compound precipitates in the media. How do I fix this?
A: Nitrobenzoic acids often have poor aqueous solubility at acidic pH but good solubility at neutral pH (where they are ionized).[1] The issue in media is often "crashing out" upon dilution from DMSO.
Protocol: Serum-Shift & Solubility Optimization
-
DMSO Limit: Keep final DMSO concentration < 0.5% to avoid toxicity, but ensure your stock is fully soluble.
-
BSA/Serum Binding:
-
Issue: Highly lipophilic anions (like your compound) bind avidly to Albumin (BSA/FBS) in the media.[1] This reduces the "free fraction" available to cross the cell membrane.
-
Test: Run your cellular assay in Reduced Serum (1% FBS) vs. Standard Serum (10% FBS) .[1]
-
Result: If potency increases significantly in 1% FBS, your permeability problem is actually a Protein Binding problem.
-
References
-
Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.[1] Link
-
Di, L., et al. (2003).[1] Biological availability: The importance of pKa and water solubility.[3] European Journal of Medicinal Chemistry. (Contextual grounding on pKa effects).
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[4] Wiley-Interscience.[1] (Source for PAMPA/Caco-2 interpretation).
-
Ballatore, C., et al. (2013).[1] Carboxylic Acid Bioisosteres in Medicinal Chemistry. ChemMedChem, 8(3), 385–395. Link[1]
-
PubChem. (n.d.).[1] 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (CID 294552).[1] National Library of Medicine. Link[1]
Sources
Validation & Comparative
structure-activity relationship (SAR) of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid analogs
[1]
Part 1: Executive Technical Synthesis
In the landscape of medicinal chemistry, 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (CAS 74859-51-1) represents a pivotal "Janus" molecule.[1] It functions simultaneously as a privileged intermediate for the synthesis of DNA-intercalating acridines and as a bioactive probe sharing the N-phenylanthranilic acid (fenamate) scaffold common to non-steroidal anti-inflammatory drugs (NSAIDs) and chloride channel blockers.[1]
Unlike standard fenamates (e.g., Mefenamic acid), the inclusion of the 4-nitro group fundamentally alters the electronic landscape of the molecule, reducing its pKa and shifting its primary utility from COX inhibition toward Macrophage Migration Inhibitory Factor (MIF) antagonism and Ion Channel modulation .[1]
This guide objectively analyzes the Structure-Activity Relationship (SAR) of this compound, comparing its utility against established standards like NPPB and Mefenamic Acid .[1]
Part 2: Critical SAR Analysis
The molecule can be deconstructed into three pharmacophoric regions.[1] Understanding the interplay between these regions is essential for optimizing its use as either a biological probe or a synthetic precursor.[1]
The Core: 4-Nitrobenzoic Acid (Electronic Sink)[1]
-
Function: The nitro group at position 4 is a strong electron-withdrawing group (EWG).[1]
-
Biological Impact: Unlike the electron-rich rings of standard NSAIDs, this EWG lowers the electron density of the aromatic ring.[1] This reduction minimizes oxidative metabolism but also reduces affinity for the COX active site, shifting selectivity toward MIF tautomerase sites.[1]
-
Synthetic Utility: The nitro group is critical for the Ullmann condensation or Buchwald-Hartwig amination used to form the molecule.[1] More importantly, it activates the ring for subsequent POCl₃-mediated cyclization to form 9-chloro-6-nitroacridines (potent antitumor scaffolds).[1]
The Linker: Secondary Amine (-NH-)[1]
-
Function: Provides the essential "kink" in the structure, allowing the two aromatic rings to adopt a non-planar conformation (approx. 45–60° twist).[1]
-
SAR Insight: Methylation of this nitrogen (N-Me) abolishes biological activity in fenamate-class targets, confirming the necessity of the H-bond donor capability for target engagement (e.g., H-bonding to Tyr95 in MIF).[1]
The Tail: 4-Ethoxyphenyl (Lipophilic Donor)
-
Function: The para-ethoxy group adds lipophilicity and acts as a weak electron donor.[1]
-
SAR Insight:
-
Vs. Methoxy: The ethoxy tail provides better hydrophobic packing in channel pores compared to a methoxy group.[1]
-
Vs. Halogens: Unlike the chloro-groups in Diclofenac, the ethoxy group is metabolically liable (O-dealkylation), making this molecule a better in vitro probe than an in vivo drug candidate.[1]
-
Part 3: Comparative Profiling
The following table contrasts 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid with its functional analogs.
| Feature | Subject Molecule (Nitro-Fenamate) | Mefenamic Acid (Standard NSAID) | NPPB (Channel Blocker) |
| Core Structure | 4-Nitro-Anthranilic Acid | Anthranilic Acid | 5-Nitro-Anthranilic Acid |
| Primary Target | MIF Tautomerase / Acridine Precursor | COX-1 / COX-2 | Cl⁻ Channels (CFTR/CaCC) |
| Electronic State | Electron Deficient (Nitro) | Electron Rich (Xylidine) | Electron Deficient (Nitro) |
| Solubility | Low (Requires DMSO) | Moderate | Low (Requires DMSO) |
| Synthetic Utility | High (Cyclizes to Acridines) | Low (End-product) | Moderate (Probe only) |
| Key Risk | Nitro-reduction (Metabolic) | GI Ulceration | Non-specific binding |
Data Interpretation[1][3][4][5]
-
For Drug Discovery: If your goal is anti-inflammatory activity without COX-related side effects, this scaffold is a superior starting point than Mefenamic acid due to its potential MIF selectivity.[1]
-
For Synthesis: If your goal is generating DNA intercalators , this molecule is the obligatory precursor.[1] Mefenamic acid cannot undergo the requisite acridine cyclization efficiently due to the lack of activating EWGs.[1]
Part 4: Visualization of SAR & Workflow
Diagram 1: Structure-Activity Map
This diagram visualizes the functional dissection of the molecule.[1]
Caption: Functional decomposition of the 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid scaffold showing biological and synthetic pathways.
Part 5: Experimental Protocols
Protocol A: Chemical Transformation (Acridine Cyclization)
Context: This is the primary industrial/research application of this molecule (See Ref 3).[1]
Objective: Convert the scaffold into 9-chloro-2-ethoxy-6-nitroacridine (DNA intercalator precursor).
-
Reagent Prep: Charge a round-bottom flask with 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (1.0 eq).
-
Activation: Add Phosphoryl Chloride (POCl₃) (10.0 eq) under an Argon atmosphere.
-
Note: The excess POCl₃ acts as both solvent and dehydrating agent.[1]
-
-
Reflux: Heat the mixture to reflux (approx. 105°C) for 4–12 hours . Monitor via TLC (Reaction is complete when the starting material spot disappears and a fluorescent acridine spot appears).[1]
-
Quench (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/ammonia mixture.
-
Isolation: Extract with Chloroform or DCM .[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallize from Chloroform/Ethanol to yield yellow needles.
Protocol B: MIF Tautomerase Assay (Biological Validation)
Context: Validating the "Fenamate-like" inhibitory activity.[1]
-
Enzyme Prep: Recombinant human MIF (Macrophage Migration Inhibitory Factor) is diluted to 100 nM in assay buffer (50 mM Bis-Tris, pH 6.0).[1]
-
Substrate: Prepare L-dopachrome methyl ester (freshly prepared by oxidizing L-DOPA methyl ester with sodium periodate).
-
Inhibitor: Dissolve the test compound (Nitro-Fenamate) in DMSO.[1]
-
Reaction:
-
Measurement: Monitor the decrease in absorbance at 475 nm (tautomerization of dopachrome) over 2 minutes using a spectrophotometer.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Diagram 2: Experimental Workflow
Caption: Dual-pathway workflow for chemical synthesis vs. biological characterization.
Part 6: References
-
PubChem. (2025).[1][2][3] 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | C15H14N2O5.[1][2][4] National Library of Medicine.[1] [Link]
-
Pharmacy180. (n.d.).[1] SAR of Anthranilic Acid Derivatives (Fenamates). [Link]
-
MDPI. (2023).[1] Exploring the Antitubercular Activity of Anthranilic Acid Derivatives. [Link][1]
Sources
- 1. 4-Nitroanthranilic acid | C7H6N2O4 | CID 12076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | C15H14N2O5 | CID 294552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Ethoxyanilino)-5-nitrobenzonitrile | C15H13N3O3 | CID 7410477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-((4-ETHOXYPHENYL)AMINO)-4-NITROBENZOIC ACID CAS#: 74859-51-1 [m.chemicalbook.com]
A Comparative Guide to the Experimental Evaluation of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid
Abstract
This guide provides a comprehensive framework for the experimental evaluation of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid, a compound of interest within the N-aryl anthranilic acid chemical class. In the absence of direct published experimental data for this specific molecule, this document establishes a cross-validation strategy by drawing comparisons with structurally related and well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), primarily Mefenamic Acid. We will delve into the rationale behind experimental design, present detailed protocols for synthesis and key biological assays, and offer a comparative analysis based on established structure-activity relationships (SAR) within this compound class. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the potential therapeutic properties of novel N-aryl anthranilic acid derivatives.
Introduction to 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid and its Chemical Class
2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid belongs to the family of N-aryl anthranilic acids, a core scaffold in several clinically significant drugs, most notably the fenamate class of NSAIDs.[1] The general structure consists of an anthranilic acid (2-aminobenzoic acid) core N-substituted with an aryl group. The specific compound , 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid, possesses a 4-ethoxyphenyl substituent on the amine and a nitro group at the 4-position of the benzoic acid ring.[2][3]
The biological activity of N-aryl anthranilic acids is closely linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in inflammatory pathways.[4] The nature and position of substituents on both aromatic rings can significantly influence the potency, selectivity (COX-1 vs. COX-2), and pharmacokinetic properties of these compounds.[5] The presence of the nitro group, a strong electron-withdrawing group, is expected to increase the acidity of the carboxylic acid, potentially influencing its binding characteristics within the active site of target enzymes.[5]
Comparator Compound: Mefenamic Acid
To provide a tangible benchmark for the experimental evaluation of our target compound, we will utilize Mefenamic Acid as a primary comparator. Mefenamic Acid is a well-established NSAID of the fenamate class with known anti-inflammatory, analgesic, and antipyretic properties.[6][7] Its mechanism of action involves the inhibition of both COX-1 and COX-2 enzymes.[8][9]
Comparative Analysis of Expected Performance
Table 1: Comparative Profile of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (Hypothesized) vs. Mefenamic Acid (Experimental)
| Property | 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (Hypothesized) | Mefenamic Acid (Experimental) | Rationale for Hypothesis |
| Molecular Weight | 302.28 g/mol [2] | 241.29 g/mol | Direct calculation from chemical formula. |
| COX-1 Inhibition (IC50) | To be determined | ~40 nM[8][9] | The structural similarity to mefenamic acid suggests potential COX inhibitory activity. The electronic and steric effects of the ethoxy and nitro groups will determine the precise potency. |
| COX-2 Inhibition (IC50) | To be determined | ~3 µM[8][9] | The substitution pattern may alter the selectivity towards COX-2 compared to mefenamic acid. |
| In Vivo Anti-inflammatory Activity | To be determined | Active in carrageenan-induced paw edema model[4][12] | If the compound exhibits in vitro COX inhibition, it is likely to show efficacy in an in vivo model of inflammation. |
| Cytotoxicity | To be determined | Has shown cytotoxic effects on certain cancer cell lines (e.g., KB, Saos-2)[8] | The nitroaromatic moiety may confer distinct cytotoxic properties compared to mefenamic acid. |
Cross-Validation Experimental Protocols
To validate the hypothesized activities of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid, a series of well-established experimental protocols should be employed.
Synthesis of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid
The synthesis of N-aryl anthranilic acids is commonly achieved through an Ullmann condensation reaction. This involves the copper-catalyzed coupling of an aryl halide with an amine.
Protocol: Ullmann Condensation
-
Reactants: Combine 2-chloro-4-nitrobenzoic acid (1 equivalent), 4-ethoxyaniline (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide in a round-bottom flask.
-
Solvent: Add a high-boiling point polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture under reflux for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into water and acidify with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid.
Caption: Workflow for the synthesis of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol: Fluorometric COX Activity Assay
This protocol is adapted from commercially available kits.[13][14]
-
Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and arachidonic acid solutions according to the kit manufacturer's instructions.
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.
-
Plate Setup: In a 96-well plate, add the assay buffer, a heme cofactor, and either the COX-1 or COX-2 enzyme to designated wells.
-
Inhibitor Addition: Add serial dilutions of the test compound (dissolved in DMSO) to the wells. Include wells with a known inhibitor (e.g., Mefenamic Acid) as a positive control and DMSO alone as a vehicle control.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid to all wells.
-
Detection: Immediately measure the fluorescence in a kinetic mode (e.g., at Ex/Em = 535/587 nm) using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the in vitro COX inhibition assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[15][16]
Protocol: Rat Paw Edema Model
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Animal Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Mefenamic Acid, 10 mg/kg), and test compound groups at various doses.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[17]
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[16][17]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18][19]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Discussion and Future Perspectives
The experimental framework outlined above provides a robust starting point for characterizing the biological activity of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid. The primary hypothesis is that this compound will exhibit anti-inflammatory properties through the inhibition of COX enzymes, similar to other fenamates.
Key areas for further investigation include:
-
COX Selectivity: Determining the relative inhibition of COX-1 versus COX-2 is crucial, as COX-2 selectivity is often associated with a reduced risk of gastrointestinal side effects.[20]
-
Mechanism of Action: While COX inhibition is the most probable mechanism, other potential targets should not be excluded.
-
In Vivo Efficacy and Toxicity: Should the compound show promising in vitro activity, further in vivo studies in different models of inflammation and a preliminary toxicity assessment will be necessary.[1][12]
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the ethoxy and nitro groups would provide valuable insights into the SAR of this chemical series and could lead to the identification of more potent and selective compounds.[5][21]
By systematically applying the described protocols and comparing the results to the established profile of Mefenamic Acid, researchers can effectively cross-validate their findings and build a comprehensive understanding of the therapeutic potential of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid.
References
-
Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]
-
Zhang, Y., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]
-
ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
Khan, I., et al. (2018). Immunomodulatory activity of mefenamic acid in mice models of cell-mediated and humoral immunity. PMC. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]
-
Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
SciELO. (2018). In vitro characterization and in vivo performance of mefenamic acid-sodium diethyldithiocarbamate based liposomes. Retrieved from [Link]
-
Frontiers. (2019, February 6). Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke. Retrieved from [Link]
-
Taylor & Francis Online. (2008, October 20). Anti-oxidant, in vitro, in vivo anti-inflammatory activity and antiproliferative activity of mefenamic acid and its metal complexes with manganese(II), cobalt(II), nickel(II), copper(II) and zinc(II). Retrieved from [Link]
-
Pfizer. (n.d.). MEFENAMIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Retrieved from [Link]
-
Academia.edu. (n.d.). The Toxicity and Therapeutic Efficacy of Mefenamic Acid and its Hydroxyethyl Ester in Mice: In Vivo Comparative Study: A promising Drug Derivative. Retrieved from [Link]
-
PubChem. (n.d.). 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid. Retrieved from [Link]
-
Ovid. (n.d.). Evidence for neuroprotection by the fenamate NSAID, mefenamic acid. Retrieved from [Link]
-
PubMed. (2015, February 15). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Retrieved from [Link]
-
PubMed. (2013, January 1). Structure-activity relationship study on the benzoic acid part of diphenylamine-based retinoids. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]
-
PubMed. (2022, September 13). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Retrieved from [Link]
-
PubMed. (2003, June 5). Synthesis and Structure-Activity Relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. Retrieved from [Link]
-
PubMed. (2020, November 15). Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. Retrieved from [Link]
-
PubMed. (2016, July 1). Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. Retrieved from [Link]
-
MDPI. (2022, May 5). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]
Sources
- 1. (PDF) The Toxicity and Therapeutic Efficacy of Mefenamic Acid and its Hydroxyethyl Ester in Mice: In Vivo Comparative Study: A promising Drug Derivative [academia.edu]
- 2. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | C15H14N2O5 | CID 294552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-((4-ETHOXYPHENYL)AMINO)-4-NITROBENZOIC ACID CAS#: 74859-51-1 [m.chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Immunomodulatory activity of mefenamic acid in mice models of cell-mediated and humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. iomcworld.com [iomcworld.com]
- 11. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. inotiv.com [inotiv.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
benchmarking 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid against known drugs
Benchmarking Guide: 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (IKK-16) in NF- B Pathway Inhibition
Executive Summary
Compound Identity: 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid is widely designated in literature as IKK-16 (or IKK Inhibitor VII).
This guide benchmarks IKK-16 against industry-standard alternatives (BMS-345541, TPCA-1) for researchers targeting the I
Part 1: Mechanism of Action & Signaling Context
The Target: IKK Complex
The IKK complex is the gatekeeper of the canonical NF-
IKK-16 Mechanism:
IKK-16 functions as an ATP-competitive inhibitor .[1][5] By occupying the ATP-binding pocket of the IKK
Pathway Visualization
The following diagram illustrates the specific intervention point of IKK-16 within the TNF-
Figure 1: Canonical NF-
Part 2: Benchmarking Landscape
Comparative Analysis: IKK-16 vs. Leading Alternatives
When selecting an inhibitor, specificity and mechanism are critical. While TPCA-1 is highly potent, it carries off-target risks (STAT3). BMS-345541 offers a distinct allosteric mechanism but lower potency. IKK-16 is often preferred for its balance of potency and clean kinase profile, though solubility is a limiting factor.
Technical Comparison Matrix
| Feature | IKK-16 | TPCA-1 | BMS-345541 |
| Primary Target | IKK | IKK | IKK |
| IC | 40 nM (IKK | 17.9 nM (IKK | 300 nM (IKK |
| Mechanism | ATP-Competitive | ATP-Competitive | Allosteric (Non-ATP) |
| Selectivity Risks | LRRK2, PKD | STAT3 (Direct inhibition) | Minimal (High selectivity) |
| Solubility (Water) | Insoluble (<1 mg/mL) | Low | Low |
| Solubility (DMSO) | ~50 mM | ~50 mM | ~100 mM |
| Primary Use Case | Acute inflammation models; Viral replication studies | High-potency requirements; Short-term assays | Long-term assays; When ATP competition is undesirable |
Expert Insight: When to Choose IKK-16
-
Choose IKK-16 when you need to rule out STAT3 interference (a known issue with TPCA-1) in cytokine signaling studies.
-
Avoid IKK-16 in long-duration aqueous experiments (>24h) without media replenishment, as the compound can precipitate or degrade in aqueous buffers.
-
Choose BMS-345541 if your experimental design involves high intracellular ATP concentrations that might outcompete ATP-competitive inhibitors like IKK-16.
Part 3: Experimental Validation Protocols
Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)
Objective: Determine the IC
Reagents:
-
Recombinant IKK
(10 ng/well). -
Substrate: IKKtide or GST-I
B peptide (50 M). -
ATP (10
M - Note: Keep below K_m to avoid competition artifacts). -
ADP-Glo™ Kinase Assay Kit (Promega).[1]
Workflow:
-
Preparation: Dilute IKK-16 in 100% DMSO to 100x final concentration, then dilute 1:25 in 1x Kinase Buffer (4% DMSO intermediate).
-
Reaction: In a 384-well white plate, add:
-
2
L Inhibitor (Final DMSO 1%). -
2
L IKK enzyme. -
Incubate 10 min at RT.
-
4
L Substrate/ATP mix.
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
Detection: Add 8
L ADP-Glo Reagent (40 min incubation) followed by 16 L Kinase Detection Reagent (40 min incubation). -
Read: Measure Luminescence.
Protocol B: Cellular Validation (Western Blot)
Objective: Confirm inhibition of NF-
Workflow Diagram:
Figure 2: Cellular assay workflow for validating IKK-16 efficacy.
Step-by-Step Methodology:
-
Seeding: Plate HeLa cells in DMEM + 10% FBS; grow to 70-80% confluence.
-
Inhibitor Treatment: Replace media. Add IKK-16 (0.1, 0.5, 1.0, 5.0
M) for 1 hour prior to stimulation. -
Stimulation: Add TNF-
(10 ng/mL) directly to the media. Incubate for exactly 15 minutes .-
Why 15 mins? Phosphorylation of I
B peaks rapidly. Longer incubations (30+ min) result in degradation, making the phospho-band disappear, leading to false negatives.
-
-
Lysis: Wash with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with Protease/Phosphatase inhibitors.
-
Analysis: Immunoblot for Phospho-I
B (Ser32/36) and Total I B .-
Expected Result: IKK-16 treated cells should show reduced Phospho-I
B and preserved Total I B band intensity compared to the TNF- only control.
-
References
-
Waelchli, R. et al. (2006). Design and synthesis of 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid derivatives as potent and selective inhibitors of the IKK complex. Bioorganic & Medicinal Chemistry Letters.
-
Podolin, P. L. et al. (2005). Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IKK-2, TPCA-1. Journal of Pharmacology and Experimental Therapeutics.
-
Burke, J. R. et al. (2003). BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. Journal of Biological Chemistry.
-
Selleck Chemicals. IKK-16 (IKK Inhibitor VII) Datasheet and Solubility Profile.
-
BenchChem. A Comparative Analysis of IKK 16 and Other IKK Inhibitors: A Guide for Researchers.
A Head-to-Head Comparison of Synthetic Methods for 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid
Abstract
2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid is a valuable substituted diphenylamine derivative, often serving as a key building block in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The critical step in its synthesis is the formation of the C-N bond between an aniline derivative and a benzoic acid derivative. This guide provides an in-depth, head-to-head comparison of two seminal cross-coupling methodologies for this transformation: the classical copper-catalyzed Ullmann condensation (specifically, the Goldberg variation) and the modern palladium-catalyzed Buchwald-Hartwig amination. By examining the mechanistic underpinnings, detailed experimental protocols, and performance data, this document serves as a practical resource for researchers, chemists, and process development professionals to select the optimal synthetic strategy based on their specific laboratory or industrial needs.
Introduction: The Strategic Importance of C-N Cross-Coupling
The construction of aryl C-N bonds is a cornerstone of modern organic synthesis, particularly in medicinal chemistry where the diarylamine motif is prevalent in a multitude of therapeutic agents. The target molecule, 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid, is synthesized by coupling 4-ethoxyaniline with 2-chloro-4-nitrobenzoic acid. The electronic properties of these precursors—an electron-rich aniline and an electron-deficient aryl halide activated by both ortho-chloro and para-nitro electron-withdrawing groups—make this a feasible, yet illustrative, transformation for comparing cross-coupling technologies.[1]
This guide will dissect two powerful, yet distinct, catalytic approaches to achieve this synthesis.
-
Method A: The Ullmann Condensation (Goldberg Reaction): A traditional, copper-catalyzed nucleophilic aromatic substitution.[2]
-
Method B: The Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation over the past three decades.[3][4]
We will explore the causality behind experimental choices, provide self-validating protocols, and ground our analysis in authoritative literature.
Method A: Ullmann-Type C-N Coupling (Goldberg Reaction)
The Ullmann condensation, first reported in 1901, is the classical method for forming C-O and C-N bonds using copper catalysis.[5] The C-N bond-forming variant is often referred to as the Goldberg reaction.[2] It typically requires stoichiometric amounts of copper and harsh reaction conditions, although modern advancements have introduced catalytic systems with ligands that enable milder conditions.
Mechanistic Overview & Rationale
The traditional Ullmann reaction mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, which is often generated in situ. In the context of our target synthesis, the key steps are:
-
Formation of a Copper(I) Amide: The base (e.g., potassium carbonate) deprotonates 4-ethoxyaniline. The resulting anilide reacts with a Cu(I) salt (e.g., CuI) to form a copper(I) amide complex.
-
Oxidative Addition: The electron-deficient aryl halide, 2-chloro-4-nitrobenzoic acid, undergoes oxidative addition to the copper center, forming a Cu(III) intermediate. The strong electron-withdrawing nitro group on the aryl halide makes the aromatic ring highly susceptible to this step.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-N bond of the product and regenerate a Cu(I) species, which can re-enter the catalytic cycle.
Historically, this reaction requires high temperatures (>150 °C) and polar aprotic solvents like DMF or NMP to proceed efficiently.[2] The high temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.
Experimental Protocol: Ullmann-Type Synthesis
This protocol is a representative procedure adapted from established Goldberg reaction principles.
Reactants:
-
2-Chloro-4-nitrobenzoic acid (1.0 eq)
-
4-Ethoxyaniline (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 - 0.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrobenzoic acid, 4-ethoxyaniline, potassium carbonate, and copper(I) iodide.
-
Add anhydrous DMF as the solvent.
-
Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with 2M HCl until the pH is approximately 2-3. This will precipitate the carboxylic acid product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Workflow & Logic Diagram
Caption: Workflow for the Ullmann-Type Synthesis.
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
Developed in the mid-1990s by Stephen Buchwald and John Hartwig, this reaction has become the gold standard for C-N bond formation due to its high efficiency, broad substrate scope, and significantly milder conditions compared to the Ullmann reaction.[3][6]
Mechanistic Overview & Rationale
The Buchwald-Hartwig amination proceeds via a well-understood catalytic cycle involving a palladium(0) complex.[7] The choice of a bulky, electron-rich phosphine ligand is critical for the success of the reaction.
-
Oxidative Addition: A Pd(0) species, stabilized by phosphine ligands (L), undergoes oxidative addition to the C-Cl bond of 2-chloro-4-nitrobenzoic acid. This forms a Pd(II) complex. This is often the rate-limiting step.
-
Amine Coordination & Deprotonation: The 4-ethoxyaniline coordinates to the Pd(II) center. A base (e.g., cesium carbonate or sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This key step forms the desired C-N bond and regenerates the active Pd(0) catalyst. The bulky phosphine ligands facilitate this step by promoting a three-coordinate intermediate, which undergoes faster reductive elimination.[3]
The choice of base and ligand is crucial. Sterically hindered bases like NaOtBu are often used, but for substrates with acidic protons (like our carboxylic acid), a weaker base like Cs₂CO₃ is preferable to avoid side reactions.[8] Modern, specialized phosphine ligands (e.g., Josiphos, Xantphos, or Buchwald's biarylphosphine ligands) allow the reaction to proceed at much lower temperatures (80-110 °C).[8]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure adapted from established Buchwald-Hartwig principles for aryl chlorides.
Reactants:
-
2-Chloro-4-nitrobenzoic acid (1.0 eq)
-
4-Ethoxyaniline (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 - 0.05 eq)
-
Xantphos (or similar ligand) (0.04 - 0.10 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Toluene or Dioxane
Procedure:
-
To a dry Schlenk flask, add 2-chloro-4-nitrobenzoic acid, 4-ethoxyaniline, cesium carbonate, palladium(II) acetate, and the phosphine ligand (e.g., Xantphos).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add anhydrous toluene (or dioxane) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the product into the aqueous layer.
-
Separate the aqueous layer and carefully acidify it further if needed to precipitate the product fully.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Workflow & Logic Diagram
Caption: Workflow for the Buchwald-Hartwig Amination.
Head-to-Head Performance Comparison
The choice between these two powerful methods often comes down to a trade-off between cost, speed, reaction conditions, and scalability.
| Parameter | Method A: Ullmann-Type Coupling | Method B: Buchwald-Hartwig Amination | Rationale & Expert Insights |
| Catalyst | Copper(I) Iodide (CuI) | Palladium(II) Acetate (Pd(OAc)₂) + Phosphine Ligand | Copper is significantly cheaper and less toxic than palladium. However, the cost of specialized phosphine ligands for the Buchwald-Hartwig reaction can be substantial, especially at scale. |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (80-95%+) | Buchwald-Hartwig amination is generally higher-yielding and more reliable across a broader range of substrates. Ullmann reactions can be more sensitive to substrate electronics and impurities. |
| Reaction Temp. | High (140-200 °C) | Moderate (80-110 °C) | The milder conditions of the Buchwald-Hartwig reaction offer better functional group tolerance and are more energy-efficient, a key consideration for industrial scale-up. |
| Reaction Time | Long (12-24 hours) | Short (4-12 hours) | The higher catalytic turnover frequency of modern palladium systems leads to significantly faster reaction times, increasing throughput. |
| Functional Group Tolerance | Moderate | Excellent | The high temperatures of the Ullmann reaction can be detrimental to sensitive functional groups. The Buchwald-Hartwig method is compatible with a vast array of functionalities. |
| Operational Simplicity | Relatively simple setup | Requires strict anhydrous and inert atmosphere techniques | The palladium catalyst and phosphine ligands are air-sensitive, necessitating the use of Schlenk lines or gloveboxes, which adds operational complexity. The Ullmann reaction is more robust in this regard. |
| Scalability | Well-established at scale | Well-established, but palladium removal can be a challenge | While both are used in industry, removing trace palladium from the final API to meet regulatory limits (<10 ppm) often requires specific and sometimes costly purification steps. |
Conclusion and Recommendations
Both the Ullmann-type coupling and the Buchwald-Hartwig amination are effective methods for the synthesis of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid. The optimal choice is highly dependent on the specific context of the synthesis.
-
Choose the Ullmann-Type Condensation when:
-
Cost is the primary driver, and access to palladium catalysts or specialized ligands is limited.
-
The starting materials are robust and can withstand high temperatures.
-
Operational simplicity is valued over reaction speed or yield.
-
-
Choose the Buchwald-Hartwig Amination when:
-
High yield and purity are paramount.
-
The substrate contains sensitive functional groups that would not survive harsher conditions.
-
Faster reaction times are required to improve laboratory throughput or manufacturing cycle time.
-
The resources and equipment for handling air-sensitive reagents are readily available.
-
For most modern research and development applications, the Buchwald-Hartwig amination is the superior method due to its higher efficiency, broader applicability, and milder, more controllable reaction conditions. While the initial catalyst cost may be higher, the improved yields, faster reaction times, and greater reliability often result in a more economical and efficient process overall.
References
-
PubChem. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. Ullmann condensation. Wikimedia Foundation. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]
- Sundar, S., & Nagarajan, R. (2019). Recent developments in the synthesis of N-aryl compounds through Ullmann-type coupling reactions. Beilstein Journal of Organic Chemistry, 15, 2236–2293.
-
PrepChem. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ullmann Reaction | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. organic-synthesis.com [organic-synthesis.com]
evaluating the pharmacokinetic differences between 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid derivatives
Executive Summary: The "Nitro-Fenamate" Scaffold
The compound 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (CAS: 74859-51-1) represents a specific subclass of N-phenylanthranilic acid derivatives, structurally related to the "fenamate" class of NSAIDs but distinct due to the strong electron-withdrawing nitro group at the 4-position. While this scaffold exhibits potent anti-biofilm and anti-microbial activity [1], its development as a systemic therapeutic is often hampered by two critical pharmacokinetic (PK) barriers:
-
Permeability-Solubility Trade-off: The benzoic acid moiety creates high plasma protein binding (>95%) and pH-dependent permeability, often resulting in Class II/IV behavior in the Biopharmaceutics Classification System (BCS).
-
Metabolic Liability (The Nitro-Switch): The nitro group is susceptible to enzymatic reduction by cytosolic nitroreductases and gut microbiota, leading to potentially genotoxic hydroxylamine intermediates [2].
This guide objectively compares the pharmacokinetic performance of the Parent Acid against two common optimization strategies: Esterification (Prodrug strategy) and Bioisosteric Replacement (Safety strategy) .
Comparative Pharmacokinetic Profile
The following data summarizes the intrinsic PK differences between the parent scaffold and its derivatives. Data is synthesized from standard structure-activity relationship (SAR) principles applied to nitro-aromatic and anthranilic acid pharmacokinetics [3, 4].
Table 1: Physicochemical and DMPK Comparison
| Feature | Compound A (Parent) | Compound B (Ethyl Ester) | Compound C (Cyano-Isostere) |
| Chemical State | Free Acid (COOH) | Ester Prodrug (COOEt) | Bioisostere (CN replaces NO2) |
| LogD (pH 7.4) | 0.5 - 1.2 (Ionized) | 3.5 - 4.1 (Lipophilic) | 2.1 - 2.5 (Balanced) |
| Aq. Solubility | Moderate (pH dependent) | Low | Moderate |
| Permeability (Papp) | Low (< 1.0 × 10⁻⁶ cm/s) | High (> 10 × 10⁻⁶ cm/s) | Medium (5–8 × 10⁻⁶ cm/s) |
| Plasma Protein Binding | High (>98%) | High (>95%) | Moderate (~85-90%) |
| Primary Clearance | Renal (unchanged) + Glucuronidation | Rapid Hydrolysis to Parent | Oxidative (CYP-mediated) |
| Metabolic Risk | High (Nitro-reduction toxicity) | High (Generates Parent) | Low (Cyano group stable) |
| Bioavailability (F%) | < 20% (Oral) | > 60% (Oral) | ~ 45% (Oral) |
Mechanistic Analysis of ADME Pathways
Absorption: The Ionization Trap
The Parent Acid (Compound A) exists primarily as a carboxylate anion at physiological pH (pH 7.4). While this aids solubility compared to neutral lipophiles, it severely limits passive diffusion across the intestinal epithelium.
-
Optimization Insight: Compound B (Ethyl Ester) masks the ionizable carboxyl group, significantly increasing lipophilicity (LogP). This allows for rapid passive transport. Once in the plasma, ubiquitous esterases (e.g., hCE1) hydrolyze Compound B back to the active Parent Acid. This "Prodrug" approach typically increases
by 3-4 fold compared to the free acid [5].
Metabolism: The Nitro-Reduction Liability
The most critical differentiator in this series is the stability of the 4-nitro group.
-
Mechanism: Under anaerobic conditions (gut lumen) or via specific hepatic enzymes (aldehyde oxidase), the nitro group (
) undergoes a six-electron reduction sequence: -
Toxicity: The hydroxylamine intermediate is highly reactive and capable of forming DNA adducts (Ames Positive) [2].
-
Optimization Insight: Compound C replaces the Nitro group with a Nitrile (Cyano) group. The Nitrile is bioisosteric (similar size and electron-withdrawing capacity) but is metabolically inert to reduction, significantly improving the safety profile while maintaining the electronic environment required for target binding.
Clearance: O-Dealkylation
All three derivatives share the 4-ethoxyphenyl moiety. This ether linkage is a classic substrate for CYP1A2 and CYP2D6 , leading to O-dealkylation (loss of the ethyl group) to form a phenol. This is a clearance mechanism that must be monitored, as rapid dealkylation reduces the half-life (
Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the Parent Acid compared to its derivatives.
Figure 1: Comparative metabolic pathways highlighting the "Nitro-Reduction" toxicity risk associated with the parent scaffold versus the stable Cyano-isostere.
Experimental Protocols for Validation
To validate the claims above, the following self-validating protocols are recommended. These move beyond standard assays to address the specific liabilities of nitro-aromatic acids.
Protocol A: Anaerobic Microsomal Stability (Nitro-Reduction Assay)
Standard aerobic microsomal assays often miss nitro-reduction because oxygen inhibits the reaction. This protocol forces the reductive pathway.
-
System Preparation:
-
Thaw pooled human liver microsomes (HLM) (20 mg/mL).
-
Critical Step: Purge all buffers (0.1 M Potassium Phosphate, pH 7.4) with Nitrogen gas (
) for 15 minutes to remove dissolved oxygen.
-
-
Incubation:
-
Mix HLM (1.0 mg/mL final), Test Compound (1 µM), and NADPH-generating system in a sealed, nitrogen-purged vial.
-
Incubate at 37°C for 0, 15, 30, and 60 minutes.
-
-
Analysis:
-
Quench with ice-cold Acetonitrile containing an internal standard.
-
Analyze via LC-MS/MS.
-
Validation Check: Monitor for the specific mass shift of -14 Da (Reduction of
[46] to adds 2H but loses O? No, is a loss of 32 (2O) and gain of 2H = -30 Da. is -16. is +2. Total reduction to amine is -30 Da). -
Correction: Monitor MRM transitions for the Amine metabolite (M-30) and Hydroxylamine (M-16) .
-
Protocol B: Plasma Protein Binding (Equilibrium Dialysis)
Essential for benzoic acid derivatives due to high albumin affinity.
-
Setup: Use a RED (Rapid Equilibrium Dialysis) device.
-
Loading: Spike human plasma with Compound A, B, or C at 5 µM. Load plasma into the donor chamber; load PBS (pH 7.4) into the receiver chamber.
-
Equilibration: Incubate at 37°C for 4 hours on an orbital shaker (100 rpm).
-
Sampling: Remove aliquots from both sides.
-
Matrix Matching: Add blank plasma to buffer samples and blank buffer to plasma samples to ensure identical matrix effects during MS analysis.
-
-
Calculation:
-
Trust Marker: If Recovery is < 85% (Compound lost to device), repeat using glass-coated plates to prevent non-specific binding of the lipophilic ring.
Workflow Visualization: PK Evaluation Logic
Figure 2: Decision tree for evaluating nitro-benzoic acid derivatives, prioritizing early detection of reductive instability.
References
-
PubChem. (2023). 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | C15H14N2O5.[1][2] National Library of Medicine. [Link]
-
Nepali, K., et al. (2019). Nitro-group-containing drugs: A double-edged sword in drug discovery. Journal of Medicinal Chemistry. [Link]
-
Svechnikova, O. M., et al. (2018). The molecular design of biologically active derivatives of N-phenylanthranilic acid. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Bhattacharya, S., et al. (2024).[3] Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. [Link]
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. [Link]
-
Guengerich, F. P. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification. ACS Chemical Biology.[4] [Link]
Sources
- 1. 2-((4-ETHOXYPHENYL)AMINO)-4-NITROBENZOIC ACID CAS#: 74859-51-1 [m.chemicalbook.com]
- 2. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | C15H14N2O5 | CID 294552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid proper disposal procedures
2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid: Comprehensive Safety, Handling, and Disposal Protocol
As researchers and drug development professionals scale up the synthesis of complex pharmaceutical intermediates, the handling of highly functionalized organic compounds requires rigorous, self-validating safety protocols. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (CAS: 74859-51-1) is a critical intermediate often utilized in the synthesis of acridine derivatives (such as ethacridine lactate)[1].
Because this compound features both a nitroaromatic moiety and a diphenylamine-like secondary amine core, it presents unique toxicological and environmental challenges. This guide provides step-by-step operational and disposal methodologies grounded in chemical causality to ensure laboratory safety and regulatory compliance.
Hazard Profiling & Mechanistic Causality
To design an effective disposal plan, we must first understand the molecular behavior of the compound. The hazards of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid are directly tied to its functional groups:
-
Nitroaromatic Group (-NO₂): Nitro compounds are inherently energy-rich and reactive. When heated to decomposition, they emit highly toxic fumes of nitrogen oxides (NOx), carbon monoxide, and carbon dioxide[2]. Furthermore, nitroaromatics are strictly incompatible with strong oxidizers and strong bases, which can trigger exothermic reactions.
-
Diphenylamine Core: Compounds containing bridged aromatic amines are notoriously toxic to aquatic life and can cause long-term environmental damage[3]. Biologically, systemic absorption of diphenylamine derivatives can lead to cumulative target organ effects, including methemoglobinemia (where the blood loses its oxygen-carrying capacity)[4].
-
Carboxylic Acid (-COOH): While mildly acidic, this group increases the compound's solubility in certain polar solvents and biological matrices, necessitating strict containment to prevent groundwater leaching.
Table 1: Physicochemical & Hazard Summary
| Property / Hazard | Specification | Operational Implication |
| CAS Number | 74859-51-1 | Use for strict inventory tracking and RCRA profiling. |
| Molecular Formula | C₁₅H₁₄N₂O₅ | High nitrogen content; risk of NOx upon combustion. |
| Molecular Weight | 302.28 g/mol | Heavy organic particulate; settles as hazardous dust. |
| Aquatic Toxicity | High (Category 1 equivalent) | Absolute prohibition of drain disposal. |
| Thermal Stability | Decomposes at high heat | Must be disposed of via controlled, high-temp incineration. |
Personal Protective Equipment (PPE) System
Every protocol must be a self-validating system where safety measures directly neutralize specific chemical risks. Standard lab attire is insufficient for handling highly active nitroaromatic amines.
Table 2: Mandatory PPE Specifications
| PPE Category | Specification | Causality (Why this choice?) |
| Gloves | Viton™ or Heavy-Duty Nitrile | Prevents permeation of lipophilic organic amines which can absorb through the skin and cause systemic toxicity[5]. |
| Respirator | NIOSH N95 or P100 Particulate | The compound is a solid powder. Inhalation of nitroaromatic dust is a primary exposure route[6]. |
| Eye Protection | ANSI Z87.1 Chemical Goggles | Prevents mucosal absorption of airborne particulates. |
| Body | Flame-resistant Lab Coat | Mitigates risk in case of accidental ignition of solvent-dampened waste. |
Step-by-Step Disposal Workflows
Waste generators must determine whether a discarded chemical is classified as a hazardous waste under local regulations (e.g., EPA RCRA guidelines in the US)[7]. While 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid is not specifically listed as a P- or U-series waste by name, its toxicity profile requires it to be managed as a Hazardous Organic Solid Waste .
SOP A: Solid Waste Consolidation
-
Collection: Sweep up solid waste using non-sparking tools. Do not use compressed air or dry sweeping, which aerosolizes the toxic dust.
-
Containment: Transfer the solid powder into a high-density polyethylene (HDPE) or glass waste container lined with a hazardous waste bag.
-
Segregation: Ensure the container is strictly segregated from strong oxidizers, reducing agents, and strong alkalis to prevent spontaneous exothermic reactions[8].
-
Labeling: Label clearly as "Toxic Organic Solid Waste - Contains Nitroaromatics and Amines."
SOP B: Solvent & Liquid Waste Segregation
During synthesis, this compound is often dissolved in organic solvents (e.g., acetone, dichloromethane, or ethanol).
-
Halogenated vs. Non-Halogenated: If dissolved in dichloromethane (DCM) or chloroform, the waste must go into the Halogenated Solvent Waste stream. If dissolved in acetone or ethanol, it goes into the Non-Halogenated Solvent Waste stream.
-
Headspace: Leave at least 20% headspace in the liquid waste carboy to account for vapor expansion.
-
Venting: Store liquid waste in a well-ventilated, spark-free flammables cabinet until pickup.
SOP C: Emergency Spill Triage
If a spill occurs outside of a fume hood:
-
Evacuate & Isolate: Remove all sources of ignition. Personnel without a P100 respirator must clear the area[2].
-
Dampen to Suppress Dust: Crucial Step: Gently dampen the solid spill material with a compatible solvent (e.g., acetone)[2]. This prevents the toxic powder from becoming airborne.
-
Absorb: Use absorbent paper or inert chemical spill pads to pick up the dampened material. Caution: Do not use cellulose-based absorbents if strong oxidizers are present in the vicinity, as this creates a fire hazard[2].
-
Seal: Place all contaminated clothing, gloves, and absorbent pads into a vapor-tight, heavy-duty plastic bag for eventual high-temperature incineration[9].
Waste Segregation & Disposal Decision Tree
The following diagram illustrates the logical workflow for triaging waste associated with 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid to ensure compliance with EPA/RCRA incineration standards[10].
Caption: Triage and disposal workflow for 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid waste streams.
Regulatory & Environmental Compliance
To maintain scientific integrity and operational legality, laboratories must adhere to national and local environmental regulations. Because this compound is highly toxic to aquatic organisms[3], it must never be disposed of via municipal sewer systems.
All collected waste (solid, liquid, and spill residue) must be transferred to a licensed hazardous waste management facility. The ultimate destruction method for nitroaromatic amines is high-temperature incineration equipped with NOx scrubbers, which safely breaks down the molecular structure into elemental gases while capturing toxic nitrogen oxides before they reach the atmosphere.
References
-
U.S. Environmental Protection Agency (EPA). "EPCRA Section 313 Industry Guidance: RCRA Subtitle C TSD Facilities." EPA NEPIS, 2024.[Link]
Sources
- 1. 2-((4-ETHOXYPHENYL)AMINO)-4-NITROBENZOIC ACID CAS#: 74859-51-1 [m.chemicalbook.com]
- 2. P-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. cochise.edu [cochise.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
